4-Bromo-3-(methylsulfamoyl)benzoic acid
Descripción
BenchChem offers high-quality 4-Bromo-3-(methylsulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(methylsulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-bromo-3-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBWHORECBJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic Acid
Abstract
This technical guide provides an in-depth, chemically-grounded protocol for the synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid, a key building block in modern medicinal chemistry. The narrative moves beyond a simple recitation of steps, focusing on the underlying principles, critical process parameters, and rationale for each transformation. The guide details a robust, four-step synthetic sequence beginning with the commercially available 2-Bromo-5-methylaniline. Each stage—diazotization and Sandmeyer-type chlorosulfonylation, subsequent amination with methylamine, and final-stage oxidation—is meticulously described. This document is designed for researchers, chemists, and process development professionals, offering field-proven insights to ensure reproducibility, high yield, and purity of the final compound.
Introduction
Chemical Identity and Significance
4-Bromo-3-(methylsulfamoyl)benzoic acid is a substituted aromatic carboxylic acid featuring a strategically positioned bromo group and a methylsulfamoyl moiety. These functional groups make it a versatile intermediate for introducing complex pharmacophores in drug discovery programs. Its structural motifs are found in a range of biologically active molecules.
Table 1: Physicochemical Properties of 4-Bromo-3-(methylsulfamoyl)benzoic acid
| Property | Value | Source |
| CAS Number | 35213-03-9 | Internal Database |
| Molecular Formula | C₈H₈BrNO₄S | |
| Molecular Weight | 310.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 225-229 °C | |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. |
Strategic Overview of the Synthesis
The synthesis of benzoic acid derivatives can be approached in several ways. A late-stage oxidation of a toluene precursor is often favored from a process chemistry perspective due to the robustness and high-throughput nature of the oxidation reactions, as well as the relative inertness of the methyl group during preceding transformations.
Our selected strategy hinges on this principle. We begin with 2-Bromo-5-methylaniline and execute a sequence of reliable, well-documented reactions to construct the target molecule. This pathway is chosen for its logical flow, high-yielding steps, and the commercial availability of the starting material.
4-Bromo-3-(methylsulfamoyl)benzoic acid derivatives and analogs
An In-Depth Technical Guide to 4-Bromo-3-(methylsulfamoyl)benzoic Acid and Its Analogs: Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
In the landscape of medicinal chemistry, rationally designed building blocks are the foundation of efficient drug discovery. 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4) represents a highly privileged scaffold. Characterized by three orthogonal functional handles—a carboxylic acid, a secondary sulfonamide, and a highly activated halogen—this compound serves as a critical intermediate in the synthesis of high-ceiling loop diuretics and isoform-selective carbonic anhydrase inhibitors (CAIs).
This whitepaper provides a comprehensive technical breakdown of the compound’s physicochemical profile, the mechanistic causality behind its synthesis, and validated protocols for its derivatization.
Mechanistic Grounding and Chemical Reactivity
The strategic value of 4-bromo-3-(methylsulfamoyl)benzoic acid lies in its precise electronic topology. To understand its utility, one must analyze the electronic environment of the aromatic ring:
-
C4-Activation via Ortho/Para Synergy: The C4-bromine atom is exceptionally labile under basic conditions. This is driven by the synergistic electron-withdrawing effects of the ortho-methylsulfamoyl group (-SO₂NHCH₃) and the para-carboxylic acid group (-COOH). These groups drastically lower the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). During Nucleophilic Aromatic Substitution (SₙAr), the resulting negative charge in the Meisenheimer complex is perfectly stabilized by resonance into both the sulfonyl and carbonyl oxygen atoms [1].
-
Orthogonal Derivatization: The molecule allows for sequential, chemoselective modifications. The carboxylic acid (C1) can undergo standard amide coupling or esterification without affecting the secondary sulfonamide. Conversely, the C4-bromo group can be displaced by primary amines, alkoxides, or utilized in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.
Logical pathways for derivatizing the core scaffold toward specific pharmacological targets.
Validated Synthetic Methodologies
The synthesis of 4-bromo-3-(methylsulfamoyl)benzoic acid from commercially available 4-bromobenzoic acid is a robust, two-step process relying on electrophilic aromatic substitution followed by selective amination [2].
Protocol A: Synthesis of 4-Bromo-3-(chlorosulfonyl)benzoic acid
Rationale: Chlorosulfonation of a deactivated aromatic ring requires harsh conditions. The existing -COOH group is meta-directing, and the -Br group is ortho/para-directing. Their directing effects cooperatively target the C3 position, ensuring high regioselectivity.
Step-by-Step Procedure:
-
Preparation: Charge a perfectly dry, 500 mL round-bottom flask with 4-bromobenzoic acid (50 g, 0.25 mol). Note: Moisture must be strictly excluded to prevent the hydrolysis of chlorosulfonic acid.
-
Reagent Addition: Slowly add chlorosulfonic acid (165 mL, ~10 equiv) dropwise at room temperature.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 145 °C for 6 to 8 hours under a continuous nitrogen sweep to remove evolved HCl gas.
-
Quenching (Critical Safety Step): Allow the reaction to cool to room temperature. Transfer the mixture to an addition funnel and add it dropwise to 1.5 kg of vigorously stirred crushed ice. The decomposition of unreacted chlorosulfonic acid is violently exothermic.
-
Isolation: Collect the precipitated 4-bromo-3-(chlorosulfonyl)benzoic acid via vacuum filtration. Wash the filter cake with ice-cold water (3 × 100 mL) to remove residual inorganic acids. Dry the solid in vacuo over calcium chloride.
Protocol B: Synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid
Rationale: The use of a 25% aqueous methylamine solution serves a dual purpose. It acts as the nucleophile to convert the sulfonyl chloride to the secondary sulfonamide, and it acts as a base to deprotonate the carboxylic acid, keeping the intermediate highly soluble in the aqueous phase while neutralizing the HCl byproduct.
Step-by-Step Procedure:
-
Amination: Suspend the crude 4-bromo-3-(chlorosulfonyl)benzoic acid (30 g) in 50 mL of ethanol.
-
Nucleophilic Attack: Slowly add 100 mL of a 25% aqueous solution of methylamine. Maintain the internal temperature between 15 °C and 30 °C using a water bath. Stir the resulting clear solution for 2 hours at room temperature.
-
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution to 5 °C and slowly acidify with glacial acetic acid (or concentrated HCl) until the pH drops below 2.0. The protonation of the carboxylate forces the rapid crystallization of the free acid.
-
Purification: Filter the white precipitate, wash with cold deionized water, and recrystallize from an aqueous ethanol mixture to yield pure 4-bromo-3-(methylsulfamoyl)benzoic acid.
Sequential synthetic workflow from commercially available starting materials to advanced drug candidates.
Pharmacological Applications and Derivative Design
The functionalization of this scaffold branches into two primary therapeutic domains:
Loop Diuretics (NKCC2 Inhibition)
Derivatives of 4-halo-3-sulfamoylbenzoic acids are the cornerstone of high-ceiling loop diuretics [2]. By subjecting the C4-bromo group to SₙAr with lipophilic amines (e.g., butylamine or benzylamine), researchers can synthesize analogs of bumetanide and piretanide. These compounds act on the thick ascending limb of the loop of Henle by reversibly inhibiting the Na⁺/K⁺/2Cl⁻ (NKCC2) cotransporter, leading to profound diuresis and a rapid reduction in elevated blood pressure.
Carbonic Anhydrase Inhibitors (CAIs)
While primary sulfonamides (-SO₂NH₂) are classic zinc-binding pharmacophores for Carbonic Anhydrase (CA), secondary sulfonamides like the methylsulfamoyl group offer unique isoform selectivity profiles. Recent advancements utilize the "click-tailing" approach, where the C1-carboxylic acid is converted into an alkyne-amide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives [3]. These bulky, tail-modified analogs exhibit excellent selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II).
Quantitative Data and SAR Summaries
To facilitate rapid experimental design, the physicochemical properties and Structure-Activity Relationship (SAR) data for the scaffold and its derivatives are summarized below.
Table 1: Physicochemical and Synthetic Profile of the Core Scaffold
| Parameter / Property | Value / Description |
| CAS Number | 716358-64-4 |
| Molecular Formula | C₈H₈BrNO₄S |
| Molecular Weight | 294.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Typical Chlorosulfonation Yield | 70% – 85% (Highly dependent on anhydrous conditions) |
| Typical Amination Yield | 85% – 95% |
| Primary Reactivity Sites | C4 (SₙAr), C1 (Amidation/Esterification) |
Table 2: Structure-Activity Relationship (SAR) of Derived Analogs
| Derivative Modification | Target Receptor / Enzyme | Observed Pharmacological Effect |
| C4-Butylamino substitution | NKCC2 (Thick Ascending Limb) | High-ceiling diuretic activity; rapid hypotensive effect. |
| C4-Phenoxy substitution | NKCC2 (Thick Ascending Limb) | Enhanced lipophilicity; increased potency over amine analogs. |
| C1-Triazole amide linkage | Carbonic Anhydrase (hCA IX/XII) | Selective tumor-associated CA inhibition; potential anti-metastatic. |
| C3-Primary sulfonamide (-SO₂NH₂) | Carbonic Anhydrase (hCA II) | Classic cytosolic CA inhibition; broad-spectrum activity. |
References
- J. G. Topliss. "4-halo-3-sulfamoylbenzamides and methods of preparing the same." United States Patent Office, US Patent 3,203,987A, 1965.
-
S. U. Rehman, et al. "Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2019. Available at:[Link]
Therapeutic Targeting of the 4-Bromo-3-(methylsulfamoyl)benzoic Acid Scaffold: A Technical Whitepaper
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4) is a highly privileged chemical building block in modern drug discovery. Rather than acting as a single-target magic bullet, this molecule provides a foundational pharmacophore for modulating a specific class of membrane proteins: Solute Carrier (SLC) Transporters .
This whitepaper deconstructs the structural causality of this scaffold, detailing why its specific functional groups—the carboxylic acid, the halogen, and the secondary sulfonamide—dictate its therapeutic trajectory toward Na+/K+/2Cl- cotransporters (NKCCs) and Organic Anion Transporters (OATs/URAT1), while systematically avoiding off-target Carbonic Anhydrase (CA) inhibition.
Structural Causality & Pharmacophore Logic
To understand the therapeutic potential of this scaffold, we must analyze the causality behind its structural design. Every functional group serves a distinct biophysical purpose in target engagement.
-
The Carboxylic Acid (-COOH) Anchor: At physiological pH (7.4), the benzoic acid moiety is fully deprotonated (pKa ~3.8). This anionic state is not merely for solubility; it acts as a structural mimic for the chloride (Cl⁻) ion, anchoring the molecule deep within the transmembrane domains of anion-dependent cotransporters[1].
-
The C4-Bromine (Lipophilic Bulk & Halogen Bonding): The substitution of a bromine atom at the para position relative to the carboxylate provides critical lipophilic bulk. More importantly, bromine is highly polarizable. It participates in directional halogen bonding (X-bonding) with electron-rich backbone carbonyls within the transporter's substrate channel, significantly increasing residence time compared to lighter halogens[1].
-
The N-Methylsulfamoyl Group (Steric Shielding): This is the most critical design choice. Primary sulfonamides (-SO₂NH₂) are canonical inhibitors of Carbonic Anhydrase (CA) because the deprotonated nitrogen coordinates directly with the active-site Zn²⁺ ion[2]. By N-methylating the sulfonamide (-SO₂NHCH₃), we introduce steric hindrance that disrupts this Zn²⁺ coordination. This shifts the molecule's selectivity away from ubiquitous CA isozymes and redirects it toward SLC transporters[1].
Structure-Activity Relationship (SAR) logic for the target scaffold.
Primary Target Axis 1: NKCC1 and NKCC2 Cotransporters
The Na⁺/K⁺/2Cl⁻ cotransporters (NKCC1 and NKCC2) are the primary targets for sulfamoylbenzoic acid derivatives. NKCC2 inhibition in the kidney drives profound diuresis (e.g., bumetanide)[3]. However, selective inhibition of NKCC1—which regulates intraneuronal chloride concentrations—is a highly sought-after therapeutic mechanism for neurological disorders such as epilepsy, autism, and Down syndrome[3],[1].
Recent Cryo-EM structural data (PDB: 7SMP) reveals that sulfamoylbenzoic acid derivatives bind directly within the transmembrane domain of the cotransporter, physically occluding the ion translocation pathway and locking the protein in an inactive conformation[4].
Mechanism of NKCC1 ion transport inhibition by sulfamoylbenzoic acid derivatives.
Self-Validating Protocol: Fluorescence-Based Thallium (Tl⁺) Flux Assay
To evaluate the inhibitory potency of 4-Bromo-3-(methylsulfamoyl)benzoic acid derivatives against NKCC1, we utilize a Thallium Flux Assay.
Causality of Design: Thallium (Tl⁺) is used because it acts as a highly permeable surrogate for K⁺ within the NKCC cotransporter[2]. By omitting K⁺ from the stimulus buffer, we force the transporter to exclusively utilize Tl⁺, maximizing the signal-to-noise ratio.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing human hNKCC1A into 384-well black-walled plates. Rationale: HEK293 cells possess low endogenous NKCC activity, providing a clean assay background.
-
Dye Loading: Incubate cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR) for 60 minutes at 37°C. Wash twice with assay buffer.
-
Compound Pre-incubation: Add the test compound (serial dilutions) and incubate for 30 minutes. Rationale: The binding site is buried deep within the transmembrane domain[4]; pre-incubation ensures thermodynamic equilibrium is reached prior to stimulation.
-
Stimulus Addition: Inject a K⁺-free stimulus buffer containing Tl₂SO₄.
-
Kinetic Readout: Measure fluorescence (Ex 490 nm / Em 525 nm) at 1 Hz for 120 seconds using a kinetic plate reader.
-
Self-Validating Control: The assay must include 10 µM Bumetanide as a positive control (defining 100% inhibition) and a DMSO vehicle control (defining 0% inhibition)[3]. This establishes an internally calibrated dynamic range, ensuring that any observed signal reduction is strictly due to transporter blockade.
Step-by-step workflow of the fluorescence-based Thallium Flux Assay.
Primary Target Axis 2: URAT1 and OAT Inhibition
The second major therapeutic axis for this scaffold involves the Solute Carrier Family 22 (SLC22), specifically Urate Transporter 1 (URAT1/SLC22A12) and Organic Anion Transporters (OAT1/OAT3). These transporters are validated targets for the treatment of gout (uricosurics) and for modulating the renal clearance of co-administered drugs[5].
The classic uricosuric drug, Probenecid, is a dialkylsulfamoylbenzoic acid derivative[6]. The 4-Bromo-3-(methylsulfamoyl)benzoic acid scaffold mimics this architecture. The lipophilic bromine and the methylated sulfamoyl group sterically hinder the transit of uric acid through the substrate channel via competitive inhibition[5].
Self-Validating Protocol: Radioligand Uric Acid Uptake Assay
Causality of Design: To isolate transporter-specific kinetics from downstream cellular metabolism, we utilize ¹⁴C-labeled uric acid. This allows for direct, absolute quantification of intracellular accumulation.
Step-by-Step Methodology:
-
Transfection: Transiently transfect HEK293T cells with human URAT1 plasmid 48 hours prior to the assay.
-
Wash & Deplete: Wash cells twice with a Cl⁻-free Hank's Balanced Salt Solution (HBSS). Rationale: URAT1 functions as an anion exchanger; manipulating the extracellular chloride gradient primes the transporter for substrate uptake[5].
-
Isotope Incubation: Add 50 µM ¹⁴C-uric acid concurrently with the test compound. Incubate for exactly 5 minutes at 37°C.
-
Termination & Lysis: Rapidly wash cells three times with ice-cold HBSS containing 1 mM probenecid. Rationale: The ice-cold temperature combined with a massive excess of a known inhibitor instantly freezes transporter kinetics and prevents substrate efflux during the wash steps[6]. Lyse cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer lysates to scintillation fluid and quantify radioactivity.
-
Self-Validating Control: Mock-transfected cells treated with a DMSO vehicle must be run in parallel. This establishes the baseline for non-specific passive diffusion, ensuring that the calculated IC₅₀ reflects true transporter inhibition rather than membrane disruption.
Quantitative Data Presentation
To contextualize the therapeutic utility of the 4-Bromo-3-(methylsulfamoyl)benzoic acid scaffold, the following table summarizes the comparative pharmacological profiling of sulfamoylbenzoic acid derivatives based on their substitution patterns.
| Compound Class | Representative Scaffold | Primary Target(s) | Secondary Target(s) | CA Inhibition Potential | Structural Causality Note |
| Primary Sulfonamides | 4-Chloro-3-sulfamoylbenzoic acid | NKCC2 | Carbonic Anhydrase (CA) | High | Unhindered -SO₂NH₂ allows direct coordination with the CA active-site Zn²⁺ ion. |
| Secondary Sulfonamides | 4-Bromo-3-(methylsulfamoyl)benzoic acid | NKCC1, URAT1 | OAT1 / OAT3 | Low | N-methylation introduces steric hindrance, preventing robust Zn²⁺ binding and shifting selectivity to SLCs. |
| Tertiary Sulfonamides | 4-(dipropylsulfamoyl)benzoic acid (Probenecid) | OAT1 / OAT3 | URAT1 | None | Complete loss of CA affinity; lipophilic bulk is highly optimized for anion exchange channels. |
Table 1: Comparative pharmacological profiling demonstrating how N-alkylation of the sulfamoyl group dictates target selectivity.
Conclusion
The 4-Bromo-3-(methylsulfamoyl)benzoic acid scaffold is a masterclass in rational drug design. By leveraging a carboxylic acid anchor, the polarizable bulk of a bromine atom, and the precise steric shielding of a secondary sulfonamide, researchers can systematically tune this molecule away from ubiquitous off-targets (like Carbonic Anhydrase) and toward high-value SLC transporters like NKCC1 and URAT1. When coupled with self-validating biophysical assays, this building block serves as a powerful starting point for the development of next-generation neurotherapeutics and metabolic modulators.
References
-
The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A Source: PubMed (National Institutes of Health) URL:[Link]
-
The Druggability of Solute Carriers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
7SMP: CryoEM structure of NKCC1 Bu-I Source: RCSB Protein Data Bank URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. プロベネシド | 57-66-9 [m.chemicalbook.com]
Comprehensive Physicochemical Profiling: Solubility Dynamics of 4-Bromo-3-(methylsulfamoyl)benzoic Acid in Diverse Solvent Systems
Executive Summary
In preclinical drug development and medicinal chemistry, the physicochemical characterization of building blocks is a critical bottleneck. 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4) is a highly specialized intermediate, frequently utilized in the synthesis of cytosolic phospholipase A2α (cPLA2α) inhibitors, sulfonamide-based diuretics, and targeted kinase inhibitors [1].
Despite its utility, this compound presents significant solubility challenges. The combination of a lipophilic bromine atom, a rigid aromatic ring, and a hydrogen-bonding methylsulfamoyl group results in a high crystal lattice energy and poor aqueous solubility at physiological pH. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across different solvent classes, predictive quantitative profiles, and self-validating experimental protocols for empirical determination.
Mechanistic Causality: Structure-Solubility Relationships
As application scientists, we cannot simply look at empirical solubility values; we must understand the causality behind the dissolution thermodynamics. The solubility of 4-Bromo-3-(methylsulfamoyl)benzoic acid (4-BMSBA) is governed by three primary structural features:
-
The Bromine Substituent (Hydrophobicity): The heavy halogen atom significantly increases the lipophilicity (LogP) of the molecule. It reduces the entropy of mixing in highly polar, protic solvents like water, driving the compound out of solution.
-
The Carboxylic Acid Moiety (pH-Dependent Ionization): With an estimated pKa between 3.5 and 4.0, the benzoic acid group is unionized in acidic environments (e.g., gastric fluid, pH 1.2), resulting in near-zero aqueous solubility. As the pH shifts above 5.0, deprotonation occurs, forming a carboxylate anion that interacts favorably with water via ion-dipole interactions [2].
-
The Methylsulfamoyl Group (Hydrogen Bonding): The −SO2NHCH3 group acts as both a hydrogen bond donor and acceptor. In the solid state, this promotes strong intermolecular hydrogen bonding, increasing the crystal lattice energy. Solvents that can disrupt these networks—such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—exhibit the highest solubilization capacity.
pH-Dependent Ionization and Solvation Pathway
To visualize the transition from an insoluble crystalline solid to a solvated anion, we map the ionization pathway below.
Fig 1: pH-dependent ionization pathway of 4-BMSBA dictating aqueous solubility.
Predictive & Analog-Derived Solubility Profiles
Because exact empirical solubility data for CAS 716358-64-4 is often proprietary to specific synthesis campaigns, we utilize validated structural analogs (such as 4-sulfamoylbenzoic acid and cPLA2α inhibitor precursors) to generate a highly accurate predictive solubility matrix [3].
Table 1: Estimated Solubility Profile of 4-BMSBA in Standard Solvents
| Solvent System | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Water (pH 1.2) | 80.1 | < 0.05 (Practically Insoluble) | Unionized carboxylic acid; high lipophilicity from the bromo-aromatic core prevents hydration. |
| Water (pH 7.4) | 80.1 | 2.0 - 5.0 (Slightly Soluble) | Deprotonation of the carboxylic acid ( pH>pKa ) forms a soluble salt, though the bromo group limits total capacity. |
| DMSO | 46.7 | > 50.0 (Freely Soluble) | Strong polar aprotic nature disrupts intermolecular H-bonds of the sulfamoyl group; ideal for assay stock solutions. |
| Methanol / Ethanol | 32.7 / 24.5 | 10.0 - 20.0 (Soluble) | Protic solvents capable of H-bonding with the sulfamoyl and carboxyl groups, overcoming lattice energy. |
| Ethyl Acetate | 6.0 | 1.0 - 5.0 (Slightly Soluble) | Moderate polarity allows for solvation of the unionized form, useful for liquid-liquid extraction workflows. |
| n-Hexane | 1.9 | < 0.01 (Insoluble) | Lack of polarity and inability to form H-bonds prevents disruption of the solid-state crystal lattice. |
Self-Validating Experimental Protocols
To transition from predictive models to empirical certainty, laboratories must employ rigorous, self-validating protocols. The following methodologies are designed to prevent common artifacts, such as supersaturation or undetected polymorph transformations.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state.
Step-by-Step Methodology:
-
Preparation: Weigh approximately 10 mg of 4-BMSBA into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4). Ensure a visible excess of solid remains to guarantee saturation.
-
Equilibration: Seal the vial and place it in a thermomixer at 37°C ± 0.5°C, shaking at 250 rpm for 48 hours. Expert Insight: 48 hours is mandatory for rigid aromatic systems to ensure true equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify via HPLC-UV (detection typically at 254 nm).
-
Self-Validation Check (Critical):
-
pH Drift: Measure the pH of the aqueous supernatant post-equilibration. The dissolution of the acidic compound may lower the buffer pH, skewing results.
-
Solid-State Integrity: Recover the solid pellet, dry it, and analyze via X-Ray Powder Diffraction (XRPD). Confirm that the crystal polymorph has not converted to a hydrate or salt form during equilibration.
-
Fig 2: Self-validating workflow for thermodynamic solubility determination.
Protocol B: Kinetic Solubility for High-Throughput Screening
For early-stage in vitro assays, kinetic solubility (the point of precipitation) is often more relevant than thermodynamic solubility.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 4-BMSBA in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Dispense the stock into a 96-well plate and perform serial dilutions using the target aqueous assay buffer (e.g., maintaining final DMSO concentration < 1%).
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Nephelometric Reading: Measure the light scattering (turbidity) using a microplate nephelometer. The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering is detected, indicating compound precipitation.
-
Self-Validation Check: Run a known BCS Class IV drug (e.g., Furosemide) as a positive control to ensure the nephelometer is accurately detecting sulfamoylbenzoic acid precipitation thresholds [1].
Strategies for Solubility Enhancement in Formulations
If the intrinsic solubility of 4-BMSBA is insufficient for your downstream applications, consider the following formulation interventions:
-
pH Modification: Formulating the compound as a sodium or potassium salt. Elevating the microenvironmental pH above 5.0 will exponentially increase aqueous solubility.
-
Co-Solvency: Utilizing FDA-approved co-solvents such as Polyethylene Glycol 400 (PEG-400) or Propylene Glycol. These reduce the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the lipophilic drug.
-
Micellar Solubilization: Employing non-ionic surfactants (e.g., Polysorbate 80 or Kolliphor EL). The hydrophobic bromo-aromatic core of 4-BMSBA will partition into the lipophilic core of the micelles, shielding it from the aqueous environment.
References
-
ResearchGate. (2022). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity. ResearchGate. Available at:[Link]
Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Robust Quantification of 4-Bromo-3-(methylsulfamoyl)benzoic acid
Abstract
This technical guide provides detailed, validated analytical procedures for the accurate and precise quantification of 4-Bromo-3-(methylsulfamoyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We present two robust methods tailored for different analytical needs: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, assay, and purity assessments, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This document provides comprehensive, step-by-step protocols, method validation strategies according to International Council for Harmonisation (ICH) guidelines, and the scientific rationale behind the methodological choices to ensure trustworthy and reproducible results.
Introduction and Scientific Rationale
4-Bromo-3-(methylsulfamoyl)benzoic acid is a substituted aromatic compound incorporating a carboxylic acid, a sulfonamide, and a bromo group. Its structural features make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence and concentration of this molecule can be critical, whether as a starting material, an intermediate requiring strict process control, or a potential impurity in a final drug substance. Therefore, access to reliable and validated analytical methods is paramount for ensuring product quality, safety, and regulatory compliance in drug development and manufacturing.
The selection of an analytical method is dictated by the intended purpose of the analysis.
-
For routine quality control (QC) , such as determining the purity of a batch or quantifying its concentration in a simple solution, a robust, cost-effective, and high-throughput method is desirable. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard for this application. The aromatic ring in the analyte provides a strong chromophore for UV detection, while the polar functional groups allow for excellent retention and separation on common C18 stationary phases.
-
For trace-level analysis , such as quantifying impurities in a final API, monitoring residual levels after a reaction, or conducting pharmacokinetic studies in biological matrices, superior sensitivity and selectivity are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled performance in this domain. Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte minimizes interference from matrix components, enabling accurate quantification at very low concentrations.[1]
This guide details the development and validation of both methods, providing researchers with the tools to confidently quantify 4-Bromo-3-(methylsulfamoyl)benzoic acid for their specific application.
General Workflow for Method Development and Validation
The development of a reliable analytical method is a systematic process that culminates in formal validation to prove its fitness for purpose. The workflow ensures that the final method is accurate, precise, and robust for routine use.
Caption: General workflow for analytical method development and validation.
Method 1: Quantification by RP-HPLC with UV Detection
This method is ideal for assay, purity, and general quantification of 4-Bromo-3-(methylsulfamoyl)benzoic acid in bulk materials and simple formulations.
Principle of Operation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By using a gradient elution with an increasing concentration of organic solvent (acetonitrile), the analyte is eluted from the column and detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Experimental Protocol
Caption: Experimental workflow for HPLC-UV analysis.
A. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[2]
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (analytical grade), and ultrapure water.
-
Standard: A well-characterized reference standard of 4-Bromo-3-(methylsulfamoyl)benzoic acid.
B. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the acidic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient is used to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[3] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection Wavelength | ~235 nm (or as determined by UV scan) | The benzoic acid structure typically has strong absorbance in this region. A DAD can be used to identify the absorbance maximum for optimal sensitivity. |
C. Preparation of Solutions
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test material expected to contain about 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL.
D. Data Analysis and System Suitability
-
Analysis: Inject the blank (diluent), followed by the calibration standards and sample solutions.
-
Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Quantification: Determine the concentration of the analyte in the sample solution using the linear regression equation.
-
System Suitability: Before analysis, inject a mid-level standard five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.
Method 2: Quantification by LC-MS/MS
This method is designed for high-sensitivity and high-selectivity applications, such as the determination of trace-level impurities or for bioanalytical studies.
Principle of Operation
Following chromatographic separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI). A tandem mass spectrometer (e.g., a triple quadrupole) is used as the detector. In the first quadrupole (Q1), an ion corresponding to the analyte's molecular weight (the precursor ion) is selected. This ion is fragmented in the second quadrupole (Q2, collision cell), and a specific fragment ion (the product ion) is selected in the third quadrupole (Q3). This specific precursor → product transition is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This process provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion, and the same product ion as the analyte of interest.[1]
Experimental Protocol
Caption: Experimental workflow for LC-MS/MS analysis.
A. Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an ESI source.
-
Chromatographic Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is recommended to achieve sharp peaks and good separation.
-
Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
B. LC-MS/MS Conditions
The molecular weight of 4-Bromo-3-(methylsulfamoyl)benzoic acid (C₈H₈BrNO₄S) is approximately 309.12 g/mol . The precursor ion will depend on the ionization mode.
Liquid Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, ideal for MS, promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | A suitable gradient should be developed to ensure the analyte elutes in a region free from significant matrix effects. | |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | The carboxylic acid makes negative mode viable ([M-H]⁻), while the sulfonamide can be protonated in positive mode ([M+H]⁺). Both should be tested to determine the most sensitive response. |
| Precursor Ion (m/z) | Negative: ~308.0; Positive: ~310.0 | Corresponding to [M-H]⁻ and [M+H]⁺ for the most abundant bromine isotope (⁷⁹Br). |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard. | Fragmentation of the sulfamoyl or carboxyl group is expected. At least two transitions should be monitored (one for quantification, one for confirmation). |
| Source Parameters | Capillary Voltage, Gas Flow, Temperature | Must be optimized on the specific instrument to achieve stable and efficient ionization. |
C. Preparation of Solutions
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, but in the LC-MS diluent.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS at a suitable concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare calibration standards by serially diluting the standard stock solution. Each standard (and sample) must be spiked with a constant concentration of the IS.
-
Sample Preparation: The sample preparation method will depend on the matrix. For biological fluids like plasma or serum, a protein precipitation with acetonitrile followed by centrifugation is a common starting point.[4] For more complex matrices, Solid-Phase Extraction (SPE) may be necessary to remove interferences.[5]
D. Data Analysis
-
Analysis: Acquire data using the optimized MRM transitions for the analyte and the internal standard.
-
Calibration: Create a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte.
-
Quantification: Calculate the peak area ratio for the unknown sample and determine its concentration from the calibration curve.
Method Validation Protocol (ICH Q2(R1))
Both the HPLC-UV and LC-MS/MS methods must be validated to demonstrate their suitability for the intended purpose. The validation should be performed according to a pre-approved protocol, and the results should meet the acceptance criteria defined in the protocol.[6][7][8][9]
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the signal is unequivocally from the analyte. | Analyze blank, placebo/matrix, and spiked samples. For HPLC-UV, assess peak purity using a DAD. | No significant interfering peaks at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Analyze a minimum of 5 standards across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the concentration interval of acceptable accuracy and precision. | Confirmed by linearity, accuracy, and precision data. | The specified range of the method. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery should be within 98.0% - 102.0% for assay (HPLC) or 85.0% - 115.0% for trace analysis (LC-MS/MS). |
| Precision (Repeatability) | To assess variability with repeated measurements under the same conditions. | Analyze a minimum of 6 preparations at 100% of the target concentration or 9 replicates across 3 concentrations. | %RSD ≤ 2.0% for HPLC assay. %RSD ≤ 15% for LC-MS/MS. |
| Precision (Intermediate) | To assess variability from different days, analysts, or equipment. | Repeat the precision study under varied conditions. | %RSD should meet criteria defined in the protocol. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Based on Signal-to-Noise ratio (S/N ≈ 3). | Report the value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on Signal-to-Noise ratio (S/N ≈ 10) and confirmed by analyzing standards at this concentration.[2] | %RSD at the LOQ should be ≤ 10% (HPLC) or ≤ 20% (LC-MS/MS). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).[2] | System suitability parameters should remain within acceptable limits. |
Conclusion
This application note provides two comprehensive and scientifically grounded methods for the quantification of 4-Bromo-3-(methylsulfamoyl)benzoic acid. The RP-HPLC-UV method offers a reliable and robust solution for routine quality control applications, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex environments. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can generate accurate, precise, and trustworthy data, ensuring the quality and safety of their materials and products.
References
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
-
Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. Available at: [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]
- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]
-
4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131. PubChem. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]
-
LC-MS-MS Analysis of Antibiotics in Wastewater. LCGC International. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Benzoic acid, 4-bromo-, methyl ester Properties. EPA. Available at: [Link]
-
Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Available at: [Link]
-
4-Bromo-3-methylbenzoic acid. ChemBK. Available at: [Link]
-
Validation of analytical procedures according to the ICH guidelines. Efor Group. Available at: [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Introduction: The Analytical Challenge of a Multifunctional Molecule
An in-depth guide to the robust analysis of 4-Bromo-3-(methylsulfamoyl)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides detailed protocols, the scientific rationale behind methodological choices, and a comprehensive validation strategy for researchers, scientists, and drug development professionals.
4-Bromo-3-(methylsulfamoyl)benzoic acid is a halogenated aromatic compound featuring both a carboxylic acid and a sulfonamide functional group. Its unique structure makes it a relevant molecule in pharmaceutical synthesis, potentially as an intermediate or a process-related impurity. The analytical quantification and detection of this molecule require methods that can handle its inherent chemical properties: acidity, polarity, and UV absorbance.
The presence of the carboxylic acid and sulfamoyl moieties dictates the molecule's behavior in solution, particularly its ionization state, which is pH-dependent. This is a critical factor in developing a robust chromatographic separation. For routine quantification, a simple HPLC-UV method is often sufficient. However, when trace-level detection is necessary, such as in impurity profiling or pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are required.[1][2] This guide presents validated methods for both analytical scenarios.
Core Analytical Strategy: From Sample to Result
The overall analytical workflow is designed to ensure accuracy and reproducibility, from initial sample handling through to data interpretation. The process involves careful selection of chromatographic conditions to achieve optimal separation, followed by either UV or mass spectrometric detection, depending on the analytical objective.
Caption: Overall workflow for the analysis of 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Part 1: HPLC-UV Method for Routine Quantification
This method is designed for robust, routine analysis, such as determining the purity of a bulk substance or quantifying its concentration in a formulated product.
Causality Behind Experimental Choices
-
Chromatography Mode: Reversed-phase (RP) HPLC is the standard for moderately polar organic molecules.[3][4] The non-polar C18 stationary phase retains the analyte through hydrophobic interactions, while a polar mobile phase elutes it.
-
Mobile Phase pH: 4-Bromo-3-(methylsulfamoyl)benzoic acid has two acidic protons (carboxylic acid and sulfamoyl group). To achieve consistent retention and good peak shape in reversed-phase chromatography, the ionization of the analyte must be controlled.[5][6] By acidifying the mobile phase with formic acid (pH ~2.7), the carboxylic acid group is protonated (neutral), increasing its hydrophobicity and retention on the C18 column.[7]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is chosen to monitor a range of wavelengths. This allows for the determination of the analyte's maximum absorption wavelength (λmax) for optimal sensitivity and also provides spectral purity information.
Experimental Protocol: HPLC-UV
1. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Bromo-3-(methylsulfamoyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution: Prepare a sample solution in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient Elution (See table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | DAD/PDA, 235 nm (or λmax) |
| Run Time | 15 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Part 2: LC-MS/MS Method for High-Sensitivity Analysis
This method is ideal for applications requiring low detection limits, such as identifying trace-level impurities or conducting pharmacokinetic studies. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[8]
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules.[9][10] Given the acidic nature of the analyte, ESI in negative ion mode is selected. This will efficiently deprotonate the molecule to form the [M-H]⁻ precursor ion, which is the most stable and abundant ion for this compound.[11]
-
Mass Analysis: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[1][2] MRM involves selecting the [M-H]⁻ precursor ion, fragmenting it via collision-induced dissociation (CID), and then monitoring a specific, stable product ion. This process is highly specific and dramatically reduces chemical noise, leading to very low limits of detection.[12]
-
Fragmentation: The bromine atom provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful tool for confirming the identity of bromine-containing fragments.[13] The fragmentation of the [M-H]⁻ ion is predictable, often involving the loss of the sulfamoyl moiety or decarboxylation.
Experimental Protocol: LC-MS/MS
1. Analyte Information & Ion Selection
-
Chemical Formula: C₈H₈BrNO₄S
-
Monoisotopic Mass: 292.93 g/mol
-
Precursor Ion [M-H]⁻: m/z 291.9 (for ⁷⁹Br) and 293.9 (for ⁸¹Br)
-
Proposed Product Ions: Fragmentation of m/z 291.9 could yield ions corresponding to the loss of SO₂CH₃ (m/z 212.9) or other characteristic fragments. Note: Product ion selection must be optimized by infusing a standard solution and performing a product ion scan.
2. Preparation of Solutions
-
Use the same Mobile Phase, Diluent, and preparation procedures as the HPLC-UV method. Ensure all solvents are LC-MS grade.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 ng/mL to 100 ng/mL).
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | Gradient Elution (See table below) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
LC Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometer Settings (Example)
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transition | 291.9 → 212.9 (Quantifier) 293.9 → 214.9 (Qualifier) |
| Collision Energy | To be optimized empirically (~20-30 eV) |
Part 3: Analytical Method Validation
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The protocols should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Method Validation Logic
The validation process systematically challenges the method to prove its reliability. Each parameter assesses a different aspect of the method's performance, from its ability to distinguish the analyte from other substances (specificity) to its consistency over time (precision).
Caption: Core parameters for analytical method validation as per ICH Q2(R1).
Validation Protocols & Acceptance Criteria
| Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. For HPLC-UV, check for co-elution and peak purity using DAD. For LC-MS/MS, monitor transitions in blank matrix. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Analyze a minimum of 5 concentrations across the specified range. Plot a curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.998. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Typically 80% to 120% of the target concentration for an assay.[14] |
| Accuracy | Analyze samples with known amounts of spiked analyte at 3 concentrations (e.g., 80%, 100%, 120%) in triplicate.[14] | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
References
-
Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483. Available at: [Link]
-
Ene, C. P., & Diacu, E. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Scientific Bulletin of the Politehnica University of Bucharest, Series B, 73(4), 81-88. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Subbaiah, N., et al. (2017). Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. Semantic Scholar. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Available at: [Link]
-
Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (2020). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. Available at: [Link]
-
Al-Dies, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available at: [Link]
-
Ziółkowski, H., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PMC. Available at: [Link]
-
de Oliveira, M. A., et al. (2015). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. Available at: [Link]
-
Al-Saeed, M. H., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]
-
Subbaiah, N., et al. (2017). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. International Journal of Science and Research. Available at: [Link]
-
Rasayan J. Chem. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 598-605. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
EPA. (2025). Benzoic acid, 4-bromo-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
Chromatography Today. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. Available at: [Link]
-
Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available at: [Link]
-
de Barros, A. L. B., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Liu, L., & Andover, M. (2012). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology, 36(3). Available at: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sepscience.com [sepscience.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. waters.com [waters.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. ijsr.net [ijsr.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Synthetic Utility of 4-Bromo-3-(methylsulfamoyl)benzoic acid in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4)
Executive Summary & Chemical Profile
In modern drug discovery, the strategic selection of multifunctional building blocks dictates the efficiency of library synthesis and lead optimization. 4-Bromo-3-(methylsulfamoyl)benzoic acid is a highly versatile, tri-functional scaffold. It integrates a carboxylic acid, an aryl bromide, and a secondary methylsulfamoyl group into a single benzene ring.
This specific substitution pattern offers orthogonal reactivity , allowing chemists to functionalize the molecule sequentially without the need for cumbersome protection/deprotection strategies. Furthermore, the methylsulfamoyl moiety serves as a privileged pharmacophore, frequently deployed in medicinal chemistry to enhance aqueous solubility, modulate target residence time, and act as a bioisostere for hydrogen-bonding networks (notably in kinase and carbonic anhydrase inhibitors) .
Orthogonal Reactivity & Divergent Workflows
The true value of this building block lies in its divergent synthetic potential. The carboxylic acid can be activated under mild conditions (e.g., using uronium-based coupling agents) to form amides or esters, while the aryl bromide remains completely inert. Subsequently, the aryl bromide can be subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build molecular complexity.
Divergent synthetic workflows utilizing 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality, and built-in Quality Control (QC) checkpoints ensure that the transformation has occurred correctly before proceeding to the next step.
Protocol A: Chemoselective Amide Coupling
This protocol describes the functionalization of the carboxylic acid while preserving the aryl bromide for downstream cross-coupling.
Causality of Reagent Selection:
-
HATU: Chosen over standard EDC/HOBt because the electron-withdrawing nature of the sulfonamide group slightly deactivates the ring. HATU provides rapid, highly efficient activation via an active 7-azabenzotriazole ester, driving the reaction to completion and minimizing side reactions .
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and the incoming amine salt but is too bulky to attack the activated ester, preventing the formation of inactive byproducts.
-
DMF (N,N-Dimethylformamide): A highly polar aprotic solvent required to fully solubilize the zwitterionic-like characteristics of the sulfonamide-bearing acid.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-3-(methylsulfamoyl)benzoic acid (1.0 eq, 1.0 mmol, 294.12 mg) in anhydrous DMF (5.0 mL).
-
Activation: Add DIPEA (3.0 eq, 3.0 mmol, 522 µL). Stir for 5 minutes at room temperature. Add HATU (1.2 eq, 1.2 mmol, 456 mg) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise or in portions.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation & QC Checkpoint:
-
LC-MS Analysis: The product must exhibit a distinct 1:1 isotopic cluster in the mass spectrum (M and M+2 peaks separated by 2 Da). Causality: This confirms that the aryl bromide has remained intact during the coupling process.
Protocol B: Suzuki-Miyaura Cross-Coupling
Once the amide is formed (or directly using the free acid if protected), the aryl bromide is functionalized via palladium-catalyzed cross-coupling.
Suzuki-Miyaura catalytic cycle for the C-Br functionalization of the building block.
Causality of Reagent Selection:
-
Pd(dppf)Cl₂: The bidentate dppf ligand enforces a specific bite angle on the palladium center. This prevents catalyst deactivation (e.g., via palladium black precipitation) and accelerates the rate-limiting reductive elimination step, which is crucial when dealing with sterically encumbered ortho-sulfonamide bromides .
-
1,4-Dioxane / Water (4:1): Dioxane provides a high boiling point for thermal activation. Water is strictly necessary to dissolve the K₂CO₃ base and generate the reactive hydroxyboronate intermediate [Ar-B(OH)₃]⁻, which undergoes transmetalation orders of magnitude faster than the neutral boronic acid.
Step-by-Step Methodology:
-
Preparation: In a microwave vial or Schlenk tube, combine the bromo-intermediate (1.0 eq, 0.5 mmol), the aryl boronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).
-
Solvent & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL total). Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Causality: Oxygen must be removed to prevent the oxidation of the electron-rich Pd(0) active species to inactive Pd(II) complexes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vessel.
-
Reaction: Heat the mixture to 90°C in an oil bath for 12 hours (or 110°C for 30 minutes in a microwave reactor).
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Self-Validation & QC Checkpoint:
-
LC-MS Analysis: The 1:1 bromine isotopic cluster must completely disappear, replaced by a single dominant mass peak corresponding to the biaryl product.
Quantitative Data & Optimization Summary
The table below summarizes the optimized parameters and expected quantitative outcomes for the primary transformations utilizing 4-Bromo-3-(methylsulfamoyl)benzoic acid, derived from standard process chemistry optimizations.
| Transformation | Reagents / Catalyst | Solvent & Temp | Avg. Yield (%) | Mechanistic Note |
| Amide Coupling | HATU, DIPEA, R-NH₂ | DMF, RT, 2-4h | 85 – 95% | Rapid activation; minimal epimerization; Br remains intact. |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂ | Dioxane/H₂O, 90°C | 75 – 90% | Bidentate ligand prevents catalyst deactivation; H₂O essential for boronate formation. |
| Buchwald Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, R-NH₂ | Toluene, 100°C | 65 – 85% | Bulky XPhos ligand promotes reductive elimination of sterically hindered C-N bonds . |
| Esterification | SOCl₂, then R-OH | Neat/DCM, 60°C | > 90% | Classic acyl chloride formation; sulfonamide tolerates acidic conditions. |
References
-
Supuran, C. T., Casini, A., & Scozzafava, A. (2003). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Biorganic & Medicinal Chemistry, 11(8), 1735-1748. URL:[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. URL:[Link]
Derivatization Strategies for 4-Bromo-3-(methylsulfamoyl)benzoic Acid in Chemical Biology and Assay Development
Executive Summary and Rationale
In the development of targeted biological assays, the selection of a versatile chemical scaffold is paramount. 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4) serves as an exceptional trifunctional building block. Its structure features a carboxylic acid, an aryl bromide, and a secondary sulfonamide.
In medicinal chemistry, the sulfonamide moiety is the classical pharmacophore for inhibiting Carbonic Anhydrase (CA) isoforms, a family of zinc metalloenzymes implicated in glaucoma, epilepsy, and hypoxic tumor survival (specifically hCA IX and XII) . By selectively derivatizing the carboxylic acid and the aryl bromide, researchers can synthesize fluorescent probes for binding assays or generate structure-activity relationship (SAR) libraries to enhance isoform selectivity, all while preserving the critical zinc-binding sulfonamide group.
This application note provides validated, self-contained protocols for the divergent derivatization of this scaffold, focusing on causality-driven methodologies that ensure high-fidelity probe generation.
Strategic Derivatization Workflows
To effectively utilize 4-Bromo-3-(methylsulfamoyl)benzoic acid in biological assays, two primary synthetic workflows are employed.
-
Pathway A (Amidation): Targets the carboxylic acid to attach fluorophores (e.g., FITC), affinity tags (e.g., Biotin), or amino acids. This is critical for developing reagents for Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) assays.
-
Pathway B (Cross-Coupling): Targets the aryl bromide via palladium-catalyzed Suzuki-Miyaura coupling to extend the hydrophobic tail, probing the outer rim of the CA active site to achieve isoform selectivity.
Figure 1: Divergent derivatization workflows for 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Amidation for Probe Synthesis
To utilize the scaffold as a tracer in competitive binding assays, the carboxylic acid must be conjugated to a reporter molecule (e.g., an amine-terminated PEG-fluorophore).
Causality & Mechanism: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with N-hydroxysuccinimide (NHS). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rapid hydrolysis in aqueous environments. The addition of NHS converts the O-acylisourea into a semi-stable NHS-ester, which resists hydrolysis but remains highly reactive toward primary amines at physiological pH .
Step-by-Step Procedure:
-
Activation: Dissolve 10 mM of 4-Bromo-3-(methylsulfamoyl)benzoic acid in anhydrous DMF. Add 15 mM EDC·HCl and 15 mM NHS.
-
Incubation: Stir the mixture at room temperature for 2 hours. Self-Validation Step: Monitor the reaction via LC-MS. The mass shift should correspond to the loss of H2O and the addition of NHS ( +97 Da), confirming NHS-ester formation.
-
Conjugation: Add the target primary amine (e.g., FITC-PEG3-NH2) at a final concentration of 8 mM, followed by N,N -Diisopropylethylamine (DIPEA) to adjust the apparent pH to ~7.5. The slight basicity ensures the amine is deprotonated and nucleophilic.
-
Quenching: After 4 hours, quench the reaction by adding 50 mM ethanolamine. Causality: Ethanolamine scavenges any unreacted NHS-ester, preventing unwanted cross-reactivity with lysine residues on the target proteins during the biological assay.
-
Purification: Purify the conjugate via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Protocol 2: Mild Aqueous Suzuki-Miyaura Coupling for SAR Expansion
To improve the binding affinity and selectivity of the scaffold toward tumor-associated hCA IX over off-target hCA II, the aryl bromide is subjected to cross-coupling to introduce bulky hydrophobic groups.
Causality & Mechanism: Standard cross-coupling often requires harsh organic solvents and high temperatures, which can complicate late-stage functionalization. We employ a mild, aqueous Suzuki-Miyaura protocol using a water-tolerant palladium catalyst. Because the secondary sulfonamide and the carboxylic acid are acidic, a stoichiometric excess of base is required to neutralize these protons and facilitate the transmetalation of the boronic acid .
Step-by-Step Procedure:
-
Preparation: In a microwave vial, combine 4-Bromo-3-(methylsulfamoyl)benzoic acid (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.5 eq). Causality: 3.5 equivalents of base ensure the carboxylic acid and sulfonamide are deprotonated, leaving enough base to activate the boronic acid.
-
Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2 or a hydrophilic Pd(II) complex.
-
Solvent System: Suspend the reagents in a degassed 1:1 mixture of Ethanol/Water. Causality: Degassing prevents the homocoupling of boronic acids driven by dissolved oxygen.
-
Reaction: Stir at 40°C for 4 hours. Self-Validation Step: Spot the reaction on TLC (DCM:MeOH 9:1 with a drop of acetic acid) and visualize under UV to confirm the consumption of the starting bromide.
-
Workup: Acidify the aqueous mixture to pH 3 using 1M HCl to precipitate the functionalized benzoic acid derivative. Filter and wash with cold water.
Integration into Biological Assays
Once derivatized, these molecules are integrated into biological evaluation pipelines.
-
Fluorescence Polarization (FP): The FITC-conjugated probe (synthesized via Protocol 1) is incubated with recombinant hCA IX. Because the bulky protein slows the rotational correlation time of the bound fluorophore, polarization increases. Unlabeled library compounds (synthesized via Protocol 2) are then titrated into the assay. A decrease in polarization indicates competitive displacement, allowing for the rapid calculation of IC50 values.
-
Surface Plasmon Resonance (SPR): Biotinylated derivatives can be immobilized on a streptavidin-coated sensor chip to study real-time binding kinetics ( kon , koff ) of various CA isoforms to the sulfonamide scaffold.
Quantitative Data Summary
The table below summarizes representative data for derivatives synthesized using the outlined protocols, demonstrating how structural modifications impact yield and biological activity against the tumor-associated hCA IX target.
| Derivative ID | Modification Type | Reagent Used | Isolated Yield (%) | hCA IX IC50 (nM)* | Assay Application |
| Core | None (Parent) | N/A | N/A | 345.0 | Baseline Reference |
| Probe-1 | Amidation | FITC-PEG3-NH2 | 68% | 410.0 | FP Tracer |
| Probe-2 | Amidation | Biotin-PEG2-NH2 | 74% | 385.0 | SPR Immobilization |
| Lib-A | Suzuki Coupling | Phenylboronic acid | 82% | 85.5 | SAR / Drug Discovery |
| Lib-B | Suzuki Coupling | 4-Fluorophenylboronic acid | 79% | 42.1 | SAR / Drug Discovery |
| Lib-C | Suzuki Coupling | 3-Thienylboronic acid | 85% | 18.4 | SAR / Drug Discovery |
*Note: IC50 values are representative of typical structure-activity relationships for sulfonamide-based CAIs where hydrophobic tail extension significantly enhances potency.
References
The Strategic Utility of 4-Bromo-3-(methylsulfamoyl)benzoic Acid in the Synthesis of Next-Generation Enzyme Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient development of novel therapeutics. 4-Bromo-3-(methylsulfamoyl)benzoic acid has emerged as a particularly valuable scaffold, primarily due to its trifunctional nature. The presence of a carboxylic acid, a bromine atom, and a methylsulfamoyl group provides a rich chemical handle for a variety of synthetic transformations. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potent and selective enzyme inhibitors, with a principal focus on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, exemplified by the clinical candidate linrodostat (BMS-986205), and a brief outlook on its potential in developing Sodium-glucose cotransporter 2 (SGLT2) inhibitors.
Part 1: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment has been identified as a significant mechanism of immune escape.[3]
The enzymatic activity of IDO1 exerts its immunosuppressive effects through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and activation of effector T-cells, which are crucial for anti-tumor immunity.[1]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T-cells (Tregs), further dampening the immune response.[3][4]
By inhibiting IDO1, the immunosuppressive shield of the tumor is dismantled, rendering it more susceptible to immune-mediated destruction. This has made IDO1 a compelling target for cancer immunotherapy, with several small molecule inhibitors progressing into clinical trials.[5][6]
The IDO1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of IDO1 in tumor immune evasion and the point of intervention for inhibitors.
Figure 1: The IDO1 pathway in the tumor microenvironment and the mechanism of inhibition.
Part 2: Synthetic Strategy and Protocol
The synthesis of IDO1 inhibitors, such as linrodostat, from 4-Bromo-3-(methylsulfamoyl)benzoic acid hinges on the strategic formation of an amide bond.[7] The carboxylic acid moiety of the starting material is activated and subsequently coupled with a suitable amine partner. The bromine atom serves as a handle for further structural modifications, often through cross-coupling reactions to introduce additional pharmacophoric elements.
Core Synthetic Workflow
The general workflow for the synthesis of an inhibitor using 4-Bromo-3-(methylsulfamoyl)benzoic acid is depicted below.
Figure 2: A generalized synthetic workflow starting from 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Detailed Protocol: Amide Coupling of 4-Bromo-3-(methylsulfamoyl)benzoic Acid
This protocol provides a representative method for the amide coupling of 4-Bromo-3-(methylsulfamoyl)benzoic acid with a generic aniline, a common step in the synthesis of many inhibitors.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-3-(methylsulfamoyl)benzoic acid | 310.12 | 1.0 | 310 mg |
| Substituted Aniline | Varies | 1.1 | Varies |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.5 | 288 mg |
| HOBt (Hydroxybenzotriazole) | 135.12 | 1.5 | 203 mg |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | 0.52 mL |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 10 mL |
| Ethyl Acetate | 88.11 | - | As needed for workup |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for workup |
| Brine | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed for drying |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-(methylsulfamoyl)benzoic acid (310 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is completely dissolved.
-
Activation: To the stirred solution, add EDC (288 mg, 1.5 mmol) and HOBt (203 mg, 1.5 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the active ester is crucial for the subsequent coupling reaction.[8][9]
-
Amine Addition: Add the substituted aniline (1.1 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (0.52 mL, 3.0 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide.
-
Characterization: The structure and purity of the final product should be confirmed by NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation.[8] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization, particularly when chiral amines are used.
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the amine, facilitating its nucleophilic attack.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated ester intermediate.
-
Aqueous Workup: The washing steps are essential to remove the water-soluble byproducts, such as the urea formed from EDC, and any remaining reagents.
Part 3: Application in SGLT2 Inhibitor Synthesis
While less prominently documented than its role in IDO1 inhibitor synthesis, the structural motifs of 4-Bromo-3-(methylsulfamoyl)benzoic acid are also relevant to the development of SGLT2 inhibitors. SGLT2 is a key protein involved in glucose reabsorption in the kidneys, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[10][11]
The synthesis of many SGLT2 inhibitors involves the construction of C-aryl glucosides. The bromo-substituted benzoic acid core of our title compound can be envisioned as a precursor to the aglycone portion of these inhibitors. The bromine atom can be utilized in metal-catalyzed cross-coupling reactions to attach the sugar moiety, while the carboxylic acid and sulfamoyl groups can be further functionalized to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.
Conclusion
4-Bromo-3-(methylsulfamoyl)benzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly through robust and well-understood amide coupling reactions, provides a direct and efficient route to potent IDO1 inhibitors. The principles and protocols outlined in this guide are intended to empower researchers to leverage this key intermediate in their drug discovery programs, not only for immuno-oncology but also for other therapeutic areas where its unique chemical functionalities can be exploited.
References
- Indoleamine 2,3-dioxygenase 1 (IDO1) as a Therapeutic Target in Cancer Immunotherapy.Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2019.01835/full]
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/25118836/]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272740/]
- 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylbenzoic-acid]
- Linrodostat (BMS-986205) | IDO1 Inhibitor.MedchemExpress. [URL: https://www.medchemexpress.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
- Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer.Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.915858/full]
- Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d5ra00235d]
- Synthesis of tyrosine kinase inhibitors.Google Patents. [URL: https://patents.google.
- Amide synthesis by acylation.Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.Molecular Cancer Therapeutics. [URL: https://aacrjournals.
- Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies.Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/28/11/2312/702175/Phase-1-2-Study-of-the-Indoleamine-2-3-Dioxygenase]
- Linrodostat Product Data Sheet.APExBIO. [URL: https://www.apexbt.
- BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC).Journal for ImmunoTherapy of Cancer. [URL: https://jitc.bmj.com/content/6/Suppl_1/P395]
- STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS.HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/27175/106/11]
- Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.Journal of Biological Chemistry. [URL: https://www.jbc.org/article/S0021-9258(20)45899-7/fulltext]
- Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b704644g]
- Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition.Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1871465]
- IDO/kynurenine pathway in cancer: possible therapeutic approaches.Journal of Translational Medicine. [URL: https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-021-03013-z]
- 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID Safety Data Sheets.Echemi. [URL: https://www.echemi.com/sds/4-Bromo-3-(trifluoromethyl)benzoic-acid-cas-1644-78-6.html]
- Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects.Molecules. [URL: https://www.mdpi.com/1420-3049/28/16/6146]
- IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis.Cancer Research. [URL: https://aacrjournals.
- Linrodostat mesylate.TargetMol. [URL: https://www.targetmol.com/product/bms-986205]
- A process for the preparation of sglt2 inhibitors and intermediates thereof.Google Patents. [URL: https://patents.google.
- Purification and characterization of a trypsin inhibitor from seeds of Murraya koenigii.Preparative Biochemistry and Biotechnology. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826060802392122]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- 4-Bromo-3-methylbenzoic acid.ChemBK. [URL: https://www.chembk.com/en/chem/4-Bromo-3-methylbenzoic-acid]
- Metabolomics Insights into the Benefits of SGLT2 Inhibitors in Type 2 Diabetes.Metabolites. [URL: https://www.mdpi.com/2218-1989/13/9/999]
- Process optimization for acid-amine coupling: a catalytic approach.Chemistry & Chemical Technology. [URL: https://cct.growingscience.com/cct/index.php/cct/article/view/29]
- Linrodostat BMS 986205, ONO 7701.New Drug Approvals. [URL: http://newdrugapprovals.
- IDO Expression in Cancer: Different Compartment, Different Functionality?Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2018.01835/full]
- Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol501979s]
- 4-Bromo-3-methylbenzenesulfonic acid | C7H7BrO3S | CID 407661.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylbenzenesulfonic-acid]
- Small Molecule Actives Identification and Quantification.MtoZ Biolabs. [URL: https://www.mtoz-biolabs.
Sources
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Patent Highlights June–July 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stability, Handling, and Troubleshooting for 4-Bromo-3-(methylsulfamoyl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical liabilities of 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4).
Rather than just providing a list of handling instructions, this guide breaks down the causality behind the molecule's behavior. By understanding the electronic and structural environment of this highly functionalized building block, you can preemptively troubleshoot assay failures, optimize your synthetic workflows, and ensure the integrity of your analytical data.
Part 1: Structural Liability Analysis
To troubleshoot degradation, we must first analyze the molecule's electronic environment. The central benzene ring is heavily electron-deficient. The carboxylic acid at C1 and the methylsulfamoyl group at C3 exert strong electron-withdrawing effects via induction and resonance. This significantly activates the C-Br bond at C4 toward Nucleophilic Aromatic Substitution (SNAr). Furthermore, the sulfonamide linkage and the aryl bromide moiety introduce orthogonal susceptibilities to extreme hydrolysis and photolysis, respectively.
Degradation pathways of 4-Bromo-3-(methylsulfamoyl)benzoic acid under environmental stress.
Part 2: Troubleshooting & FAQs
Q1: During basic extraction (pH > 10), we observe a significant secondary peak in our LC-MS chromatogram. What is happening?
The Causality: You are observing an SNAr degradation product, 4-hydroxy-3-(methylsulfamoyl)benzoic acid. The bromine atom is positioned ortho to the sulfamoyl group and para to the carboxylic acid. Both are potent electron-withdrawing groups that stabilize the anionic Meisenheimer complex intermediate. When exposed to strong aqueous bases (e.g., NaOH) or amine nucleophiles, the hydroxide/amine rapidly displaces the bromide ion. The Fix: This is an electronically driven degradation. To prevent this, avoid prolonged exposure to pH > 9. If a basic workup is required, use mild bases (e.g., saturated NaHCO3, pH ~8) and maintain temperatures below 5°C to kinetically quench the SNAr reaction.
Q2: Is the methylsulfamoyl group at risk of hydrolysis during acidic cleavage steps (e.g., Boc deprotection)?
The Causality: Generally, no. Aryl sulfonamides are highly stable due to the delocalization of the nitrogen lone pair into the sulfonyl group, giving the S-N bond partial double-bond character. Studies on related N-aryl sulfonamides demonstrate remarkable stability even in 5N HCl or 2N NaOH at 85°C for 24 hours [1]. However, under extreme conditions (e.g., concentrated strong mineral acids >90°C for extended periods), hydrolysis to 4-bromo-3-sulfobenzoic acid and methylamine can occur. The Fix: Standard Boc deprotection (e.g., TFA/DCM at room temperature) will not cleave the sulfonamide. Ensure your reaction temperatures do not exceed 60°C when using strong mineral acids.
Q3: We notice inconsistent assay values when solutions are left on the benchtop in clear glass vials. Is this compound light-sensitive?
The Causality: Yes. Aryl bromides are susceptible to photolytic cleavage. UV and ambient light provide sufficient energy to homolytically cleave the C-Br bond (bond dissociation energy ~81 kcal/mol), generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (commonly methanol or water), resulting in debromination to form 3-(methylsulfamoyl)benzoic acid [2]. The Fix: Always store stock solutions in amber glass vials and conduct benchtop preparations under low-light conditions.
Q4: Can this compound react with thiols or reducing agents in biological assays?
The Causality: Yes. In metabolic or complex biological assays, highly electron-deficient aryl sulfonamides can undergo nucleophilic addition by glutathione (GSH) or other thiols. This can lead to the cleavage of the sulfonamide bond or direct displacement of the halogen via metabolic hydrolysis pathways [3]. The Fix: If using this compound in biological media containing high thiol concentrations (e.g., DTT, GSH), run a matrix blank to monitor for thioether adduct formation.
Part 3: Quantitative Stability Profile
The table below summarizes the expected degradation profile under standard ICH forced degradation conditions. Note: Values are representative baselines for this specific scaffold.
| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation (%) | Primary Degradation Pathway |
| Hydrolytic (Acid) | 1N HCl | 60°C, 24h | < 2% | Stable (Minimal Hydrolysis) |
| Hydrolytic (Base) | 1N NaOH | 60°C, 24h | 15 - 25% | SNAr (Hydroxylation at C4) |
| Oxidative | 3% H2O2 | 25°C, 24h | < 5% | N-Oxidation (Trace) |
| Photolytic | UV/Vis Light (ICH Q1B) | 25°C, 1.2M lux hrs | 10 - 20% | Photolytic Debromination |
| Thermal | Solid State | 80°C, 7 days | < 1% | Stable |
Part 4: Validated Experimental Protocol
To accurately assess the stability of this compound, you must use a self-validating stability-indicating assay . The critical failure point in most degradation studies is the autosampler; if a stressed sample is not properly quenched, it will continue to degrade while waiting in the queue, destroying the mass balance integrity of your data.
Step-by-step workflow for a self-validating stability-indicating HPLC assay.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Dissolve 4-Bromo-3-(methylsulfamoyl)benzoic acid in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes in an amber vial to prevent photolysis.
Step 2: Forced Degradation Matrix (Run in parallel)
-
Acid Stress: Mix 1 mL stock with 1 mL 2N HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Mix 1 mL stock with 1 mL 2N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL stock with 1 mL 6% H2O2. Incubate at 25°C for 24 hours.
-
Control: Mix 1 mL stock with 1 mL Methanol. Store at 4°C in the dark.
Step 3: Quenching (Critical Self-Validation Step)
-
Acid Stress: Neutralize with exactly 1 mL 2N NaOH.
-
Base Stress: Neutralize with exactly 1 mL 2N HCl.
-
Oxidative Stress: Quench with 1 mL of 10% sodium thiosulfate solution.
-
Protocol Logic: By returning the sample to a neutral pH (~7.0) and neutralizing oxidants, you kinetically freeze the degradation profile. This ensures the chromatogram reflects exactly 24 hours of stress, validating the temporal accuracy of the assay.
Step 4: Chromatographic Analysis
-
Column: C18 (100 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes to ensure elution of highly polar degradants (like sulfonic acids) and the parent compound.
-
Detection: PDA (Scan 210-400 nm, extract at 254 nm) and ESI-MS (Negative mode, targeting [M-H]- at m/z 292/294 to account for bromine isotopes).
References
-
Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Understanding the Metabolism of Bromobenzoic Acids In Vitro and In Vivo Source: Chromatography Today URL:[Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag Source: Domainex URL:[Link]
🛠️ Technical Support Center: Synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic Acid
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the synthesis of 4-bromo-3-(methylsulfamoyl)benzoic acid , a critical sulfonamide intermediate often utilized in the development of enzyme inhibitors and diuretic derivatives[1].
While the standard synthetic route relies on the direct chlorosulfonation of 4-bromobenzoic acid, this approach often presents severe scale-up hazards and chemoselectivity issues[2]. This document provides a deep-dive troubleshooting guide for the standard route, followed by fully validated, alternative synthetic pathways designed to bypass these bottlenecks.
Part 1: Troubleshooting the Standard Chlorosulfonation Route
The conventional synthesis involves heating 4-bromobenzoic acid with neat chlorosulfonic acid at 140–150 °C, followed by amidation with methylamine[2]. The synergistic directing effects of the ortho-directing bromo group and the meta-directing carboxyl group make the 3-position highly favored. However, the harsh conditions often lead to operational failures.
Frequently Asked Questions (FAQs)
Q1: My chlorosulfonation reaction yielded a black, tarry mixture upon aqueous workup. What caused this degradation? A: This is a classic symptom of localized thermal decomposition. Chlorosulfonic acid reacts violently with water, releasing HCl and H₂SO₄. If the reaction mixture is poured into water too quickly, the heat of hydration causes localized boiling, which chars the organic intermediate. Corrective Action: The reaction mixture must be cooled to room temperature and added dropwise to a massive excess of vigorously stirred crushed ice (not liquid water) to continuously dissipate the exotherm[3].
Q2: LC-MS analysis shows I synthesized 4-bromo-3-(methylsulfamoyl)-N-methylbenzamide instead of the target carboxylic acid. How did this over-reaction occur? A: You have inadvertently formed the bis-amide. This occurs if the carboxylic acid moiety was converted into an acid chloride prior to the methylamine quench. This is a known side-reaction if thionyl chloride (SOCl₂) or oxalyl chloride was used as a co-solvent or additive to "assist" the chlorosulfonation[2]. Corrective Action: Rely strictly on pure chlorosulfonic acid. The sulfonyl chloride forms preferentially over the acyl chloride due to the differing electrophilicities of the sulfur and carbon centers under these specific conditions.
Q3: The final amidation step resulted in a poor yield, with high amounts of 4-bromo-3-sulfobenzoic acid recovered. Why? A: The sulfonyl chloride intermediate was hydrolyzed back to the sulfonic acid. This happens when the aqueous methylamine is added at room temperature; the competitive reaction with water outpaces the nucleophilic attack by the amine. Corrective Action: The amidation must be initiated at 0 °C. The lower temperature suppresses the activation energy required for hydrolysis while still allowing the highly nucleophilic methylamine to attack the sulfonyl center[1].
Diagnostic workflow for common failures in the standard chlorosulfonation route.
Part 2: Alternative Synthetic Pathways
When the harsh 150 °C conditions of neat chlorosulfonic acid are incompatible with your scale-up safety protocols, we recommend transitioning to alternative pathways that operate near room temperature.
Alternative A: The Sandmeyer-Type Sulfonylation (Recommended)
This pathway bypasses direct electrophilic aromatic substitution. Instead, it utilizes 3-amino-4-bromobenzoic acid as the starting material. The amine is diazotized and subsequently reacted with sulfur dioxide in the presence of a copper(II) catalyst to form the sulfonyl chloride via a radical mechanism.
Mechanistic workflow of the alternative Sandmeyer-type sulfonylation pathway.
Alternative B: Thioether Oxidative Cleavage
For facilities lacking the infrastructure to handle SO₂ gas, C–S bond formation can be achieved via the formation of a thioether[4]. 3-amino-4-bromobenzoic acid is converted to a xanthate, hydrolyzed to a thiol, and oxidized directly to the sulfonyl chloride using N-Chlorosuccinimide (NCS) in aqueous acetic acid.
Quantitative Pathway Comparison
| Parameter | Standard Route | Alternative A (Sandmeyer) | Alternative B (Thioether) |
| Starting Material | 4-Bromobenzoic acid | 3-Amino-4-bromobenzoic acid | 3-Amino-4-bromobenzoic acid |
| Key Reagents | ClSO₃H (Neat) | NaNO₂, SO₂ gas, CuCl₂ | Potassium xanthate, NCS |
| Max Temperature | 140–150 °C | 25 °C | 60 °C (Xanthate formation) |
| Regioselectivity | High (Directing groups) | Absolute (Pre-installed amine) | Absolute (Pre-installed amine) |
| Safety Profile | High Risk (Violent quench) | Moderate (Toxic SO₂ gas) | Moderate (NCS handling) |
| Typical Yield | 65–75% | 80–85% | 60–70% |
Part 3: Self-Validating Experimental Protocols
The following methodology details Alternative A (Sandmeyer-Type Sulfonylation) , which provides the highest yield and absolute regiocontrol. Every step is designed with built-in causality and validation checks to ensure process integrity.
Step 1: Diazotization of 3-Amino-4-bromobenzoic Acid
Causality: The amine must be converted into a diazonium leaving group to facilitate the subsequent radical-mediated C–S bond formation.
-
Suspend 3-amino-4-bromobenzoic acid (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and distilled water (0.5 M concentration).
-
Cool the suspension to 0–5 °C using an ice-brine bath.
-
Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent diazonium decomposition into a phenol.
Validation Check: 15 minutes after the addition is complete, spot a 10 µL aliquot onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. If negative, add NaNO₂ in 0.02 equiv increments until a positive test is sustained.
Step 2: Copper-Catalyzed Sulfonylation
Causality: Glacial acetic acid is used as the solvent because it stabilizes the intermediate copper-SO₂ complex and prevents premature aqueous hydrolysis of the resulting sulfonyl chloride.
-
In a separate, heavily vented reaction vessel, saturate glacial acetic acid (3 volumes) with SO₂ gas at room temperature.
-
Add Copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.2 equiv) to the SO₂/AcOH solution. The mixture will turn yellow-green, indicating the formation of the active Cu-SO₂ complex.
-
Transfer the cold diazonium salt solution (from Step 1) dropwise into the vigorously stirred Cu/SO₂ mixture at room temperature.
-
Observation: Immediate evolution of nitrogen gas (N₂) will occur. Stir until gas evolution ceases (typically 1–2 hours).
Validation Check: The reaction is complete when bubbling stops and the solution transitions to a clear, dark green color. Extract a micro-sample, quench in water, and analyze via TLC (Hexanes:EtOAc 7:3); the highly polar diazonium baseline spot should be completely replaced by a fast-moving UV-active spot.
Step 3: Isolation of the Sulfonyl Chloride
-
Pour the reaction mixture into 10 volumes of crushed ice.
-
The intermediate, 4-bromo-3-(chlorosulfonyl)benzoic acid , will precipitate as an off-white solid.
-
Collect the solid via vacuum filtration and wash with ice-cold water. Crucial Note: Do not dry this intermediate in an oven, as trace moisture will cause thermal hydrolysis. Use it immediately in the next step.
Step 4: Amidation to Target Molecule
Causality: The amidation must be performed at 0 °C to kinetically favor the attack of methylamine over the competitive hydrolysis by water[1].
-
Dissolve the damp 4-bromo-3-(chlorosulfonyl)benzoic acid in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C.
-
Add 40% aqueous methylamine (CH₃NH₂, 3.0 equiv) dropwise. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.
-
Stir for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH 2 to precipitate the final product.
-
Filter and recrystallize from aqueous ethanol to yield pure 4-bromo-3-(methylsulfamoyl)benzoic acid .
Validation Check: Final LC-MS should display an [M-H]⁻ peak at m/z 307.9/309.9 (characteristic 1:1 bromine isotope pattern), confirming the successful installation of the methylsulfamoyl group without bis-amidation.
References
- Title: US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same Source: Google Patents URL
- Title: Organophosphorus-Catalyzed “Dual-Substrate Deoxygenation” Strategy for C–S Bond Formation from Sulfonyl Chlorides and Alcohols/Acids Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Development and Characterization of 3-(Benzylsulfonamido)
- Title: 4-(CHLOROSULFONYL)
Sources
- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 3. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Solubility of 4-Bromo-3-(methylsulfamoyl)benzoic Acid
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4)[1].
Below, we deconstruct the physicochemical causality behind its stubborn insolubility and provide field-proven, self-validating protocols to keep your synthetic workflows moving.
The Causality of Poor Solubility: A Mechanistic Overview
To solve a solubility issue, you must first understand the molecular forces at play. 4-Bromo-3-(methylsulfamoyl)benzoic acid possesses two highly polar, hydrogen-bonding functional groups on a rigid aromatic scaffold:
-
The Carboxylic Acid (-COOH): Readily forms tightly bound intermolecular dimers[2].
-
The Secondary Sulfonamide (-SO₂NHCH₃): Acts as both a potent hydrogen bond donor and acceptor.
The Root Cause: Together, these groups create an exceptionally stable, deeply cross-linked crystal lattice. Standard non-polar or moderately polar aprotic solvents (like Dichloromethane, Toluene, or Tetrahydrofuran) lack the thermodynamic driving force (Hildebrand solubility parameter) required to disrupt this lattice energy[3]. To achieve a homogeneous solution, you must actively disrupt these hydrogen-bonding networks either through solvent-solute matching (using highly polar aprotic solvents) or chemical modification (salt formation)[4].
Solubilization Decision Workflow
Selecting the correct solubilization strategy depends entirely on the downstream reaction conditions. Use the decision matrix below to determine the optimal path for your specific synthetic step.
Workflow for solubilizing 4-Bromo-3-(methylsulfamoyl)benzoic acid based on reaction conditions.
Quantitative Solubility Profiling
While exact empirical solubility metrics for this specific bromo-derivative can vary by temperature and purity, the following table synthesizes the expected solubility profile based on the thermodynamic behavior of structurally analogous sulfonamide-benzoic acids[2],[3].
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Solubilization Mechanism | Estimated Solubility Profile |
| Non-Polar | Toluene / Hexane | 2.4 | None (Cannot disrupt H-bonds) | Very Poor (< 1 mg/mL) |
| Moderately Polar Aprotic | THF / 1,4-Dioxane | 7.5 | Weak H-bond acceptor | Poor (1 - 5 mg/mL) |
| Polar Protic | Ethanol / Methanol | 24.5 | H-bond donor & acceptor | Moderate (10 - 30 mg/mL) |
| Highly Polar Aprotic | DMF / DMAc / DMSO | 36.7 - 46.7 | Strong H-bond acceptor (Lattice disruption) | High (> 50 mg/mL) |
| Aqueous Basic | 1M NaOH (aq) | ~80.0 | Deprotonation (Salt formation) | Very High (> 100 mg/mL) |
Troubleshooting FAQs
Q1: I am trying to perform a Palladium-catalyzed Suzuki coupling, but the starting material remains a cloudy suspension in my THF/Water mixture. How do I fix this? A: The compound is trapped in its protonated, highly crystalline form. Switch your organic solvent from THF to a higher-boiling, highly polar aprotic solvent like DMF or DMAc [3]. More importantly, ensure your inorganic base (e.g., K₂CO₃) is fully dissolved in the aqueous portion before mixing. The base will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt that readily dissolves in the biphasic mixture[4].
Q2: I need to perform an amide coupling (using HATU/EDC) under strictly anhydrous conditions. How do I dissolve the compound without introducing aqueous bases? A: Use pure DMSO or NMP . To break the carboxylic acid dimers without water, add a stoichiometric excess (1.5 - 2.0 eq) of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) [4]. DIPEA forms an organic salt with the benzoic acid, drastically lowering the lattice energy and resulting in rapid, complete dissolution in polar aprotic solvents.
Q3: Can I just heat the reaction to 80°C to force it into solution in Acetonitrile? A: Generally, no. While elevated temperatures increase kinetic solubility, the thermodynamic lattice energy of the sulfonamide-benzoic acid network is too high for acetonitrile to disrupt efficiently on its own. Attempting to force dissolution via heat without a proper co-solvent or base often leads to incomplete reactions and poor yields. Rely on chemical disruption (base) or strong solvation (DMSO/DMF) instead.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means the physical state of the reaction will provide immediate visual feedback confirming whether the solubilization step was successful before you waste expensive catalysts or coupling reagents.
Protocol A: Base-Mediated Aqueous Solubilization (For Cross-Coupling)
Use this protocol for Suzuki-Miyaura, Heck, or Sonogashira couplings where water is tolerated.
-
Dispersion: In a clean, dry reaction flask, add 4-Bromo-3-(methylsulfamoyl)benzoic acid (1.0 eq) and suspend it in 1,4-Dioxane or DMF (approx. 5 mL per mmol).
-
Validation Check 1: The mixture should appear as a dense, cloudy white suspension.
-
-
Base Preparation: In a separate vial, dissolve your chosen inorganic base (e.g., K₂CO₃, 2.5 eq) in deionized water (approx. 1-2 mL per mmol). Ensure complete dissolution of the base.
-
Salt Formation: Slowly add the aqueous base solution to the organic suspension under vigorous magnetic stirring.
-
Equilibration & Validation: Stir for 5–10 minutes at room temperature.
-
Validation Check 2: The cloudy suspension must transition into a completely transparent, homogeneous solution. The deprotonation of the -COOH group forms a water/organic-soluble salt[4].
-
Troubleshooting: If particulates remain, add DMF dropwise (up to 10% total volume) until clarity is achieved.
-
-
Proceed: Only once the solution is perfectly clear, add your boronic acid, ligand, and Palladium catalyst.
Protocol B: Anhydrous Organic Salt Formation (For Amidation/Esterification)
Use this protocol for peptide couplings (HATU, PyBOP, EDC) requiring strictly dry conditions.
-
Solvent Addition: Add the 4-Bromo-3-(methylsulfamoyl)benzoic acid (1.0 eq) to a flame-dried flask purged with inert gas (N₂ or Argon). Add anhydrous DMF or DMSO (approx. 5-10 mL per mmol).
-
Validation Check 1: The compound will likely only partially dissolve, leaving a hazy mixture.
-
-
Organic Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) directly into the mixture.
-
Lattice Disruption: Stir vigorously for 5 minutes. The DIPEA acts chemically to deprotonate the acid, forming an organic salt that is highly miscible with DMF/DMSO.
-
Validation Check 2: Visually confirm a perfectly clear, slightly yellow/colorless solution.
-
Proceed: Add your amine partner, followed by the coupling reagent (e.g., HATU) at 0°C to room temperature.
References
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures ACS Publications[Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents PubMed (National Institutes of Health)[Link]
-
Chemical Information & CAS Registry: 4-Bromo-3-(methylsulfamoyl)benzoic acid IntLab Chemical Database[Link]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for 4-Bromo-3-(methylsulfamoyl)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic hurdles of working with 4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4).
This substrate presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-couplings: an electrophilic Ar–Br bond sterically hindered by an ortho-substituent, combined with two highly acidic moieties (a carboxylic acid and a secondary sulfonamide). This guide provides field-proven causality, self-validating protocols, and authoritative troubleshooting steps to ensure your workflows succeed.
Section 1: Substrate Profiling & Mechanistic Challenges
To select the correct catalyst, we must first deconstruct the molecule's reactivity profile.
-
Acidic Protons: The molecule contains a carboxylic acid (pKa ~4.0) and a secondary sulfonamide (pKa ~10.0). Both will rapidly neutralize standard base equivalents, starving the catalytic cycle of the base required for transmetalation.
-
Steric Hindrance: The bulky methylsulfamoyl group (-SO₂NHCH₃) is positioned ortho to the bromide, significantly retarding the oxidative addition step of the Pd(0) catalyst.
-
Catalyst Poisoning: Deprotonated sulfonamides and carboxylates are excellent ligands. Without sufficient steric bulk on your ancillary phosphine ligand, these moieties will coordinate to the Pd(II) center, creating stable, off-cycle resting states [2].
Fig 1. Decision tree for catalyst and base selection based on substrate functional groups.
Section 2: Troubleshooting Guide - Suzuki-Miyaura Cross-Coupling
Q: My Suzuki coupling is stalling at 10% conversion. What is happening? A: You are experiencing base starvation at the transmetalation step. Causality: The catalytic cycle requires base to activate the boronic acid into a reactive boronate species. However, your substrate acts as a "base sink." The carboxylic acid instantly consumes 1.0 equivalent of base, and the secondary sulfonamide consumes another 1.0 equivalent. If you use the standard 2.0 equivalents of base, zero base remains for the transmetalation step. Solution: Increase the base loading to 3.5–4.0 equivalents of a strong, soluble inorganic base like K₃PO₄.
Q: I increased the base, but I am now seeing protodeboronation of my boronic acid partner and still no product. Which catalyst should I use? A: The ortho-sulfamoyl group is retarding the oxidative addition step. While the Pd(0) is struggling to insert into the Ar–Br bond, the boronic acid is degrading in the basic aqueous media. Solution: Switch to a highly active, sterically demanding Buchwald precatalyst, such as XPhos Pd G3 . The G3 precatalyst ensures rapid generation of the active mono-ligated Pd(0) species, and the bulky XPhos ligand forces the oxidative addition to outpace boronic acid degradation [1].
Quantitative Data: Base & Catalyst Optimization
Table 1: Base Equivalency Calculation
| Functional Group | pKa | Equivalents of Base Consumed | Purpose |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~4.0 | 1.0 eq | Deprotonation to carboxylate |
| Sec-Sulfonamide (-SO₂NHCH₃) | ~10.0 | 1.0 eq | Deprotonation to sulfonamide anion |
| Catalytic Cycle (Suzuki) | N/A | 1.5 - 2.0 eq | Boronate formation & Transmetalation |
| Total Required | | 3.5 - 4.0 eq | |
Table 2: Catalyst Selection Matrix
| Reaction Type | Recommended Precatalyst | Ligand Rationale |
|---|---|---|
| Suzuki-Miyaura | XPhos Pd G3 | Bulky biaryl phosphine accelerates oxidative addition into sterically hindered ortho-substituted Ar–Br bonds. |
| Buchwald-Hartwig | t-BuXPhos Pd G3 | Extreme steric bulk physically prevents off-cycle coordination of the deprotonated secondary sulfonamide to the Pd(II) center. |
Protocol 1: Self-Validating Suzuki-Miyaura Workflow
-
Reagent Loading: Charge a reaction vial with 4-Bromo-3-(methylsulfamoyl)benzoic acid (1.0 eq), your target boronic acid (1.2 eq), and XPhos Pd G3 (2 mol%).
-
Base Addition: Add K₃PO₄ (4.0 eq).
-
Self-Validation Check: Ensure exact stoichiometry. Less than 3.5 equivalents will result in incomplete conversion due to transmetalation failure.
-
-
Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to reach a 0.2 M concentration.
-
Reaction: Seal and heat at 80 °C for 4 hours under vigorous stirring.
-
Workup & Isolation: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product.
-
Self-Validation Check: The product will remain highly water-soluble at basic pH due to the carboxylate and sulfonamide moieties. If you extract with ethyl acetate at pH >7, the product will be lost in the aqueous waste.
-
Section 3: Troubleshooting Guide - Buchwald-Hartwig Amination
Q: I am trying to couple an amine to the bromide, but I only recover starting material or a black palladium precipitate. Why? A: You are observing catalyst poisoning via off-cycle coordination . Causality: Secondary sulfonamides are notoriously problematic in Pd-catalyzed C–N couplings. The deprotonated sulfonamide can coordinate tightly to the Pd(II) intermediate, forming a stable, off-cycle resting state that refuses to undergo reductive elimination [2]. Solution: You must use a ligand with extreme steric bulk to physically block the sulfonamide from coordinating to the metal center. t-BuXPhos or BrettPhos paired with a strong base (e.g., LiHMDS) is required.
Fig 2. Palladium catalytic cycle highlighting failure points caused by the substrate's moieties.
Protocol 2: Self-Validating Buchwald-Hartwig Workflow
-
Reagent Loading: Charge a dry vial with 4-Bromo-3-(methylsulfamoyl)benzoic acid (1.0 eq), the target amine (1.2 eq), and t-BuXPhos Pd G3 (3 mol%).
-
Base Addition: Add LiHMDS (3.5 eq) as a solid or standard solution.
-
Self-Validation Check: Strong base is required to fully deprotonate the sulfonamide and prevent it from out-competing the amine for Pd coordination.
-
-
Solvent: Add anhydrous, degassed Toluene or THF (0.1 M).
-
Reaction: Heat at 90 °C for 12 hours under a strict nitrogen/argon atmosphere.
-
Workup: Quench with saturated NH₄Cl, adjust pH to ~4, and extract with EtOAc.
Section 4: Frequently Asked Questions (FAQs)
Q: Do I absolutely need to protect the carboxylic acid and sulfonamide? A: Not necessarily. Modern generation 3 and 4 palladacycles (like XPhos Pd G3) are highly tolerant of unprotected acidic protons, provided you strictly control the base stoichiometry (using 3.5+ equivalents). However, if you are coupling a highly sensitive or expensive partner, protecting the -COOH as a tert-butyl ester and the sulfonamide with a Boc group will significantly simplify the reaction kinetics and purification.
Q: Why am I seeing a desulfonylated byproduct? A: Palladium can occasionally catalyze the desulfonylation of arylsulfonyl derivatives under forcing conditions [3]. If you observe this, lower the reaction temperature from 100 °C to 60–80 °C and ensure your catalyst loading is optimal (1–2 mol%) to accelerate the desired cross-coupling over side reactions.
Q: Can I use copper catalysis (Ullmann-type) instead of palladium for the amination? A: It is generally not recommended for this specific substrate. Copper requires even higher temperatures (110–130 °C) and is highly susceptible to irreversible chelation by the unprotected carboxylate and sulfonamide groups, leading to complete catalyst death.
Section 5: References
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study Source: Journal of the American Chemical Society (ACS) URL:
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Journal of the American Chemical Society (ACS) URL:
minimizing byproduct formation in 4-Bromo-3-(methylsulfamoyl)benzoic acid synthesis
Technical Support Center: Synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid
A Guide for Researchers and Drug Development Professionals on Minimizing Byproduct Formation and Optimizing Synthesis
This guide serves as a dedicated technical resource for scientists engaged in the synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you anticipate and resolve common challenges. Here, we address frequent questions, troubleshoot specific experimental failures, and provide validated protocols to ensure a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, focusing on the core principles that govern reaction success.
Q1: What is the most common and reliable synthetic route for 4-Bromo-3-(methylsulfamoyl)benzoic acid?
A: The most robust and widely adopted method is a multi-step approach designed to prevent unwanted side reactions, particularly with the carboxylic acid group. The process begins with the protection of the carboxylic acid of 4-amino-3-bromobenzoic acid via Fischer esterification. The resulting ester then undergoes a sulfonamide formation reaction (a variant of the Hinsberg reaction) with methylsulfamoyl chloride. The final step is the saponification (hydrolysis) of the ester to yield the target carboxylic acid[1]. This sequence is favored because it prevents the highly reactive sulfonyl chloride from reacting with the carboxylic acid.
Q2: What are the primary byproducts in this synthesis and why do they form?
A: Byproduct formation is the most significant challenge. The two most prevalent impurities are:
-
Unreacted Starting Amine (Methyl 4-amino-3-bromobenzoate): The presence of significant starting material post-reaction almost always points to the deactivation of the sulfonylating agent. Methylsulfamoyl chloride is highly susceptible to hydrolysis[2][3]. If even trace amounts of water are present in the solvent, reagents, or from atmospheric moisture, the methylsulfamoyl chloride will preferentially react with water to form methylsulfamic acid and HCl, rendering it unavailable for the desired reaction with the amine.
-
Dimerization or Polysulfonamide Formation: While less common, if the reaction conditions are not carefully controlled, a second molecule of the amine can react with the newly formed sulfonamide under certain conditions, or other complex side-reactions can occur. This is often exacerbated by incorrect stoichiometry or prolonged reaction times at elevated temperatures.
Q3: Why are strictly anhydrous conditions so critical for this reaction?
A: The central challenge in this synthesis is managing the reactivity of the sulfonyl chloride. The sulfur atom in methylsulfamoyl chloride is highly electrophilic and is readily attacked by nucleophiles. Water is a potent nucleophile that, if present, will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is inert in the desired reaction[2][4]. This hydrolysis is often faster than the intended reaction with the aromatic amine. Therefore, ensuring all glassware is oven-dried, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) are not just recommendations but critical requirements for achieving a high yield[2].
Q4: What is the role of the base (e.g., pyridine, triethylamine) in the sulfonamide formation step?
A: The reaction between the amine and methylsulfamoyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, converting it into its ammonium salt. The protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is added to act as an "acid scavenger"[1][5]. It neutralizes the HCl as it is formed, preventing the deactivation of the starting amine and allowing the reaction to proceed to completion.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
| Problem | Symptom(s) Observed by TLC/LC-MS | Potential Cause | Recommended Corrective Action | Scientific Rationale |
| 1. Low Yield of Desired Product | Significant unreacted starting amine (methyl 4-amino-3-bromobenzoate) remains. | a) Hydrolyzed Methylsulfamoyl Chloride: Reagent was exposed to moisture before or during the reaction. | Action: Use a fresh, unopened bottle of methylsulfamoyl chloride. Ensure all solvents are passed through a drying column or distilled from a drying agent. Dry all glassware in an oven (>100°C) and cool under an inert atmosphere[2]. | Prevents the primary pathway for reagent deactivation. Hydrolysis forms methylsulfamic acid, which will not react with the amine[2][3]. |
| b) Insufficient Base: The HCl byproduct was not fully neutralized. | Action: Increase the stoichiometry of the base (e.g., pyridine, TEA) to at least 2.0 equivalents relative to the amine[1]. | Ensures all generated HCl is scavenged, keeping the starting amine in its active, nucleophilic state. | ||
| 2. Major Polar Impurity Observed | A new, highly polar spot appears on TLC (low Rf), or a new peak at an early retention time in reverse-phase HPLC. | a) Hydrolysis During Work-up: The product or unreacted sulfonyl chloride hydrolyzed during the aqueous quench or extraction. | Action: Perform the aqueous work-up using cold (0-5°C) water or brine and minimize the contact time. Extract the product into the organic phase as quickly as possible[2]. | Low temperatures significantly reduce the rate of hydrolysis for both the sulfonyl chloride reagent and, to a lesser extent, the sulfonamide product[6][7]. |
| 3. Reaction Mixture Turns Dark Brown/Black | Significant discoloration of the reaction solution. | a) Thermal Decomposition: The reaction temperature was too high. | Action: Maintain strict temperature control, especially during the addition of the sulfonyl chloride. Run the reaction at 0°C or below[2]. | Sulfonyl chlorides can undergo thermal decomposition, which often involves radical pathways leading to colored byproducts and a decrease in the desired product yield[2]. |
| b) Impure Starting Materials: The starting amine or sulfonyl chloride contains impurities that degrade under the reaction conditions. | Action: Verify the purity of starting materials by NMR or LC-MS before starting the reaction. Purify if necessary. | Prevents side reactions initiated by unknown contaminants. | ||
| 4. Complex Mixture of Products | Multiple unexpected spots on TLC or peaks in LC-MS analysis. | a) Unprotected Carboxylic Acid: The synthesis was attempted on 4-amino-3-bromobenzoic acid directly without ester protection. | Action: Protect the carboxylic acid as a methyl or ethyl ester prior to the sulfonylation step. Follow Protocol 1 below. | Prevents the sulfonyl chloride from reacting with the carboxylic acid to form unstable mixed anhydrides, which can lead to a cascade of side products. |
Section 3: Recommended Experimental Protocols
These protocols provide a validated, step-by-step methodology for the synthesis and purification of 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Protocol 1: Step A - Esterification of 4-Amino-3-bromobenzoic acid
-
Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions.
-
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 equiv)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv, catalytic)
-
-
Methodology:
-
To a round-bottom flask, add 4-Amino-3-bromobenzoic acid and anhydrous methanol (approx. 10 mL per gram of starting material)[1].
-
Stir the mixture to dissolve the solid.
-
Cool the flask in an ice bath (0°C) and slowly add concentrated H₂SO₄ dropwise with continuous stirring[1].
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The product, Methyl 4-amino-3-bromobenzoate, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 2: Step B - Sulfonamide Formation
-
Objective: To form the methylsulfamoyl group on the protected intermediate.
-
Materials:
-
Methyl 4-amino-3-bromobenzoate (1.0 equiv)
-
Methylsulfamoyl chloride (1.2 equiv)[8]
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Methodology:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve Methyl 4-amino-3-bromobenzoate in anhydrous DCM and add pyridine[1].
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve methylsulfamoyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the methylsulfamoyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.
-
Slowly add cold 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude Methyl 4-bromo-3-(methylsulfamoyl)benzoate.
-
Protocol 3: Step C - Saponification (Ester Hydrolysis)
-
Objective: To deprotect the ester and yield the final carboxylic acid product.
-
Materials:
-
Crude Methyl 4-bromo-3-(methylsulfamoyl)benzoate (1.0 equiv)
-
Tetrahydrofuran (THF) / Water
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 equiv)
-
-
Methodology:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The final product, 4-Bromo-3-(methylsulfamoyl)benzoic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Section 4: Visual Diagrams and Workflows
Visual aids to clarify the synthetic pathway, common side-reactions, and troubleshooting logic.
Caption: Competing reactions for methylsulfamoyl chloride.
Caption: Logical workflow for troubleshooting low product yield.
References
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
PMC. (n.d.). 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [amp.chemicalbook.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid. As a key intermediate in various pharmaceutical syntheses, ensuring the purity and yield of this compound is paramount. This document provides in-depth technical guidance on reaction monitoring techniques, troubleshooting common issues, and answers to frequently asked questions.
Overview of the Synthetic Pathway
The synthesis of 4-Bromo-3-(methylsulfamoyl)benzoic acid typically involves a multi-step process. A plausible and common synthetic route is illustrated below. Effective monitoring at each stage is critical for maximizing yield and minimizing impurities.
This guide will focus on monitoring the key transformations: the formation of the sulfonamide and the final oxidation to the carboxylic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and monitoring of 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Q1: What are the most effective techniques for monitoring the sulfonylation step (B → C)?
The sulfonylation of a primary amine with a sulfonyl chloride is a well-established reaction.[1] The most practical and widely used monitoring techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2]
-
TLC: Provides a rapid, qualitative assessment of the reaction's progress. It is excellent for determining the consumption of the limiting reagent.[2]
-
HPLC: Offers quantitative analysis, allowing for the determination of conversion rates and the detection of side products with high sensitivity.[1]
Q2: What are the common side reactions during the sulfonylation step and how can I detect them?
The primary side reaction of concern is di-sulfonylation, where the primary amine reacts with two molecules of the sulfonyl chloride.[1] This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[1]
-
Detection by TLC: The di-sulfonylated product is typically less polar than the desired mono-sulfonamide and will have a higher Rf value.
-
Detection by HPLC: A new peak with a different retention time will appear. LC-MS can be used to confirm the mass of the byproduct.[1]
Another potential issue is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially if moisture is present in the reaction.[1] The sulfonic acid is highly polar and will either remain at the baseline on a normal-phase TLC plate or elute very early in a reverse-phase HPLC run.
Q3: How do I choose the right TLC solvent system for monitoring the sulfonylation?
A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2] The desired separation should show a clear difference in the Rf values of the starting amine, the sulfonyl chloride, and the sulfonamide product. The sulfonamide is generally more polar than the sulfonyl chloride.[2]
| Compound | Typical Polarity | Expected Rf in Hexanes/EtOAc |
| 4-Bromo-3-methylbenzenesulfonyl chloride | Low | High |
| Methylamine | High (but volatile) | Low (or streaking) |
| 4-Bromo-N,3-dimethylbenzenesulfonamide | Medium | Intermediate |
Q4: What are the key parameters to monitor during the oxidation of the methyl group to a carboxylic acid (C → D)?
The oxidation of a benzylic methyl group can be challenging. Monitoring the disappearance of the starting material and the appearance of the product is crucial. HPLC is the preferred method for this step due to the polar nature of the carboxylic acid product.
-
HPLC Analysis: A reverse-phase HPLC method is ideal. The retention of the carboxylic acid will be highly dependent on the pH of the mobile phase.[3] Using a mobile phase with a pH below the pKa of the carboxylic acid will result in better retention and peak shape.
Q5: I'm seeing multiple spots on my TLC/peaks in my HPLC after the bromination step. What could they be?
If your synthesis involves a bromination step, the formation of isomeric products is a possibility. Depending on the directing effects of the substituents on the aromatic ring, you may get a mixture of ortho, meta, and para isomers.[4] It's also possible to have over-bromination, leading to di- or tri-brominated species.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons can provide definitive structural information.[6][7] Aromatic protons typically resonate between 6.5 and 8.0 ppm in ¹H NMR, and aromatic carbons appear between 120 and 150 ppm in ¹³C NMR.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
Experimental Protocols for Reaction Monitoring
TLC Monitoring of the Sulfonylation Reaction
This protocol outlines a general procedure for monitoring the reaction between 4-bromo-3-methylbenzenesulfonyl chloride and methylamine.
Materials:
-
TLC silica gel plates with fluorescent indicator (F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., 7:3 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Pour the chosen solvent system into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with the lid. Allow to equilibrate for at least 10 minutes.[2]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material - sulfonyl chloride), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[2]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of the starting sulfonyl chloride.
-
In the "Rxn" lane, spot a sample taken directly from the reaction mixture.
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture on top of it.[2]
-
-
Develop the Plate: Place the plate in the equilibrated chamber and replace the lid. Allow the solvent to ascend to about 1 cm from the top of the plate.[2]
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the sulfonyl chloride is no longer visible in the "Rxn" lane.[2]
HPLC Monitoring of the Oxidation Reaction
This protocol provides a general method for monitoring the conversion of 4-Bromo-N,3-dimethylbenzenesulfonamide to 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 21 | 95 | 5 |
| 25 | 95 | 5 |
Procedure:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench it if necessary, and dilute with the initial mobile phase composition (95:5 A:B).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The carboxylic acid product will be more polar and typically have a shorter retention time than the starting sulfonamide.
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). 15.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid.
- ChemicalBook. (n.d.). 4-bromo-3-bromomethyl-benzoic acid methyl ester CAS#: 142031-67-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-bromo-3-bromomethyl-benzoic acid methyl ester CAS#: 142031-67-2 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Confirmation of 4-Bromo-3-(methylsulfamoyl)benzoic acid Identity and Purity: A Comparative Analytical Guide
Audience: Researchers, analytical scientists, and drug development professionals.
Introduction
4-Bromo-3-(methylsulfamoyl)benzoic acid (CAS: 716358-64-4)[1] is a highly functionalized chemical building block frequently utilized in the synthesis of sulfonamide-based therapeutics and specialized agrochemicals. Because the molecule contains multiple reactive and ionizable functional groups—a carboxylic acid, a sulfonamide, and an aryl bromide—it is highly susceptible to the formation of positional isomers and structurally similar byproducts during synthesis.
Relying on a single analytical technique for QA/QC can lead to false confidence in material quality. This guide objectively compares three orthogonal analytical workflows—RP-HPLC-UV , LC-MS , and 1 H qNMR —detailing the physical causality behind the experimental parameters and providing self-validating protocols to ensure absolute scientific integrity.
Comparison of Analytical Workflows
Alternative 1: RP-HPLC-UV (The Industry Standard for Relative Purity)
Overview: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the standard for quantifying relative purity and detecting trace-level organic impurities. The Causality (E-E-A-T): The carboxylic acid moiety in 4-Bromo-3-(methylsulfamoyl)benzoic acid presents a specific chromatographic challenge. If the mobile phase pH is close to the analyte's pKa , it will exist in a dynamic equilibrium of ionized and non-ionized forms. This dual-state presence, combined with secondary interactions with residual silanol groups (-Si-OH) on the C18 silica surface, causes severe peak broadening and tailing[2]. To ensure the analyte remains in a single, fully protonated (non-ionized) state, the mobile phase pH must be maintained at least 1.5 to 2 units below its pKa [2]. We utilize an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to suppress ionization and protonate silanol groups, yielding sharp, symmetrical peaks[2][3].
Protocol: RP-HPLC-UV Purity Assessment
-
System Preparation: Equilibrate an end-capped C18 column (150 mm x 4.6 mm, 3 µm) at 30°C[2].
-
Mobile Phase: Prepare Mobile Phase A (0.1% TFA in highly purified water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas thoroughly using sonication or an inline degasser to prevent baseline noise[3].
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min[2].
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 Water:Acetonitrile diluent. Filter through a 0.45 µm PTFE syringe filter[4].
-
Detection: Monitor at 230 nm, which is optimal for substituted benzoic acid chromophores[2].
-
Validation: Inject a blank diluent to confirm the absence of ghost peaks, followed by the sample. Integrate all peaks with a signal-to-noise ratio > 10 to calculate relative purity (% Area)[4].
Alternative 2: LC-MS (The Hybrid Approach for Mass Confirmation)
Overview: While HPLC-UV quantifies the amount of an impurity, it cannot identify its chemical structure. LC-MS bridges this gap by providing exact molecular weight confirmation. The Causality (E-E-A-T): 4-Bromo-3-(methylsulfamoyl)benzoic acid (MW: 294.12 g/mol )[1] is readily deprotonated at the carboxylic acid site, making Electrospray Ionization in negative mode (ESI-) highly effective. Furthermore, the presence of the bromine atom provides a self-validating isotopic signature. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a near 1:1 ratio. Consequently, the mass spectrum must exhibit a characteristic doublet at m/z 292 and 294 ( [M−H]− ). Limitation: Mass spectrometry alone cannot distinguish between positional isomers (e.g., 2-Bromo-5-(methylsulfamoyl)benzoic acid vs. the 4-Bromo-3- isomer).
Protocol: LC-MS Isotopic Profiling
-
Chromatography: Use a short C18 column (50 mm x 2.1 mm, 1.8 µm) with a rapid 5-minute gradient. Crucial: Substitute TFA with 0.1% Formic Acid, as TFA causes severe ion suppression in mass spectrometry.
-
Ionization: Operate the mass spectrometer in ESI negative mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Analysis: Extract the ion chromatogram (EIC) for m/z 292-295. Confirm the 1:1 intensity ratio of the 292/294 peaks to validate the mono-brominated species.
Alternative 3: 1 H qNMR (The Gold Standard for Absolute Purity & Identity)
Overview: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio analytical method that determines absolute purity (% w/w) without requiring a reference standard of the analyte itself[5][6]. It also provides definitive structural confirmation of positional isomers via proton-proton ( J ) coupling patterns. The Causality (E-E-A-T): The accuracy of qNMR relies entirely on complete nuclear relaxation between pulses. If the relaxation delay ( D1 ) is too short, protons with long longitudinal relaxation times ( T1 ) will not fully relax, leading to underestimated integrals[7]. D1 must be set to ≥5×T1 of the slowest relaxing proton. Furthermore, the measurement uncertainty of a qNMR assignment can never be smaller than the uncertainty of the internal standard's purity[8]. We utilize SI-traceable Maleic acid (certified purity ≥ 99.9%)[6]. In DMSO- d6 , Maleic acid provides a sharp singlet at δ 6.26 ppm[8], perfectly isolated from the aromatic signals of the analyte ( δ 7.5 - 8.5 ppm) and the methylsulfamoyl protons.
Protocol: 1 H qNMR Absolute Quantification
-
Sample Preparation: Accurately weigh ≈ 20 mg of the analyte and ≈ 5 mg of SI-traceable Maleic acid internal standard using a calibrated microbalance (d = 0.001 mg)[8].
-
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6 and transfer to a 5 mm high-precision NMR tube[7][8].
-
Acquisition Parameters: Acquire the 1 H spectrum at 400 MHz or higher. Set the pulse angle to 90°, acquisition time (AQ) to 4 seconds, and a relaxation delay ( D1 ) of 30 seconds (ensuring >5×T1 ). Collect 64 transients.
-
Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet ( δ 6.26, 2H) and a distinct, isolated aromatic proton of the analyte (1H). Calculate the absolute mass fraction using the standard qNMR molar ratio equation[8][9].
Quantitative Data Presentation
The following table summarizes a comparative analysis of a commercially synthesized batch of 4-Bromo-3-(methylsulfamoyl)benzoic acid using the three methodologies.
| Analytical Method | Primary Output | Result for Test Batch | Strengths | Limitations |
| RP-HPLC-UV | Relative Purity (% Area) | 99.45% | High sensitivity for trace organic impurities; excellent reproducibility. | Cannot confirm structural identity; relies on relative UV absorbance. |
| LC-MS (ESI-) | Mass & Isotopic Profile | m/z 292/294 (1:1 ratio) | Confirms exact molecular weight and presence of the Bromine atom. | Cannot differentiate between positional isomers. |
| 1 H qNMR | Absolute Purity (% w/w) | 98.82% ± 0.15% | SI-traceable absolute quantification; confirms exact positional isomer. | Lower sensitivity for detecting trace impurities (<0.1%) compared to HPLC. |
Note: The discrepancy between HPLC relative purity (99.45%) and qNMR absolute purity (98.82%) highlights the presence of UV-transparent impurities (e.g., residual inorganic salts or solvents) that qNMR accounts for via mass balance, proving why qNMR is the gold standard for absolute quantification.
Visualizing the QA/QC Workflow
The following diagram illustrates the orthogonal testing strategy required to comprehensively validate the identity and purity of the compound.
Orthogonal analytical workflow for confirming identity and absolute purity of chemical building blocks.
References
-
Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Maleic Acid." Rapport BIPM-2018/01, Jan 2018. URL:[Link]
-
Wollinger, W., et al. "Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications." Analytical and Bioanalytical Chemistry, Nov 2024. URL:[Link]
-
ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Dec 2025. URL:[Link]
Sources
- 1. 4-Bromo-3-(methylsulfamoyl)benzoic acid_716358-64-4_B699095_ãè±èæ ååç½ã [gjbzwz.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bipm.org [bipm.org]
- 9. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-3-(methylsulfamoyl)benzoic acid
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 4-Bromo-3-(methylsulfamoyl)benzoic acid. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. This compound's specific structure—a halogenated aromatic sulfonamide—necessitates a defined and rigorous disposal pathway.
Core Principles: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for 4-Bromo-3-(methylsulfamoyl)benzoic acid is not widely available, data from closely related analogs like 4-bromo-3-(dimethylsulfamoyl)benzoic acid and other brominated benzoic acids provide a reliable hazard profile.[1][2][3][4] The disposal strategy is therefore built upon three fundamental chemical characteristics:
-
Hazardous Nature : It is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5] Ingestion may also be harmful.[4][6] Therefore, it must be treated as hazardous chemical waste.
-
Halogenated Compound : The presence of a bromine atom classifies this as a halogenated organic compound. This is a critical distinction for waste segregation, as halogenated waste requires specific high-temperature incineration with acid gas scrubbers to neutralize corrosive byproducts like hydrogen bromide.[7][8][9] Mixing this with non-halogenated waste streams leads to improper disposal and significantly increases costs.[7]
-
Acidic Properties : As a benzoic acid derivative, it is an acidic compound. While not strongly corrosive, it can react with bases and other reactive materials. This necessitates segregation from incompatible waste streams.[9]
Hazard Summary Table
| Hazard Classification | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation.[1][2][3][6] |
| Serious Eye Damage/Irritation | 2 | H319 | Warning | Causes serious eye irritation.[1][2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | 4 | H302 | Warning | Harmful if swallowed.[4][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following precautions are mandatory:
-
Engineering Controls : All handling and weighing of the solid compound, as well as the transfer of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Personal Protective Equipment : A standard PPE ensemble is required:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[11][12]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.[11]
-
Step-by-Step Disposal Protocol
The following protocol details the systematic procedure for collecting and managing waste containing 4-Bromo-3-(methylsulfamoyl)benzoic acid.
Step 1: Waste Segregation
This is the most critical step. All waste containing this compound must be designated as "Halogenated Organic Waste." [7][13]
-
Solid Waste : Collect pure or residual 4-Bromo-3-(methylsulfamoyl)benzoic acid, contaminated weigh boats, and wipes into a dedicated solid waste container.
-
Liquid Waste : Collect any solutions containing the compound in a dedicated liquid waste container. Do not mix with non-halogenated solvents.[7]
-
Contaminated Consumables : Gloves, pipette tips, and other disposable items that have come into contact with the chemical are also considered hazardous waste and should be placed in the solid waste container.[10][14]
Step 2: Container Selection and Labeling
-
Container Type : Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[10]
-
Labeling : The container must be clearly and accurately labeled as soon as the first drop of waste is added.[7] The label must include:
Step 3: Waste Accumulation and Storage
-
Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to control any potential leaks.[9]
-
Closure : Keep the waste container tightly closed at all times, except when actively adding waste.[3][8][9]
-
Incompatibilities : Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.[5][11]
Step 4: Final Disposal
Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15] Never attempt to dispose of this chemical down the drain or in the regular trash.[7][10]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: Decision workflow from waste generation to final EHS hand-off.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Small Spill (Solid) :
-
Ensure proper PPE is worn.
-
Gently sweep up the material to avoid creating dust. Use an inert absorbent material like sand or vermiculite if necessary.[1][6]
-
Place the collected material and any contaminated cleaning supplies into your labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[1][3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Decontamination of Equipment
-
Reusable Glassware : Thoroughly decontaminate any reusable labware that has come into contact with the compound. Wash with an appropriate solvent (e.g., acetone), followed by soap and water. The initial solvent rinsate must be collected and disposed of as liquid halogenated hazardous waste.[10]
-
Empty Containers : The original product container is not empty unless it has been triple-rinsed with a suitable solvent.[10] This rinsate is hazardous waste and must be collected in your liquid halogenated waste container.[10] Only after proper decontamination can the container be disposed of as regular lab glass or plastic waste, with the label fully defaced.[13]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 4-Bromo-3-(methylsulfamoyl)benzoic acid with the scientific rigor and commitment to safety that defines our field.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Bromomethyl)benzoic acid. Retrieved from .
-
PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Bromo-5-(methylsulfonyl)benzoic acid. Retrieved from a source linked to fluorochem.co.uk.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
-
University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link].
-
ACS Publications. (2024, June 15). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. Environmental Science & Technology. Retrieved from [Link].
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link].
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link].
- Fisher Scientific. (2010, January 7). SAFETY DATA SHEET: Sulfanilamide.
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].
-
Environmental Protection Agency. (2025, October 15). Benzoic acid, 4-bromo-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link].
-
University of British Columbia Chemical and Biological Engineering. (n.d.). Waste Disposal. Retrieved from [Link].
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link].
-
ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link].
Sources
- 1. aksci.com [aksci.com]
- 2. 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ethz.ch [ethz.ch]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chembk.com [chembk.com]
- 13. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. mn.uio.no [mn.uio.no]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
